Neuraminidase-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18FN3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C21H18FN3O2S/c1-14(24-25-21(27)16-4-8-17(22)9-5-16)15-6-10-18(11-7-15)23-20(26)13-19-3-2-12-28-19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+ |
InChI Key |
NXLRKVVIWYJNMG-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Neuraminidase Inhibitors
Disclaimer: No public information is available for a specific compound named "Neuraminidase-IN-20." This guide provides a comprehensive overview of the mechanism of action for the broader class of neuraminidase inhibitors, to which a compound like "this compound" would likely belong.
Introduction
Neuraminidase, also known as sialidase, is a critical enzyme for the proliferation of many viruses, most notably the influenza virus.[1][2] It is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids.[1] Viral neuraminidase facilitates the release of progeny virions from infected host cells, preventing their aggregation at the cell surface and enabling the spread of the infection.[3][4][5] This pivotal role in the viral life cycle makes neuraminidase an attractive target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs that competitively inhibit the activity of the viral neuraminidase enzyme, thereby halting the spread of the virus.
Core Mechanism of Action
The fundamental mechanism of action of neuraminidase inhibitors lies in their ability to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding to the active site of the enzyme with high affinity, these inhibitors prevent the cleavage of sialic acid residues from the host cell and newly formed virions.[6] This inhibition leads to the aggregation of newly formed virus particles on the surface of the host cell, preventing their release and subsequent infection of other cells.[4][6]
The enzymatic reaction of influenza virus neuraminidase involves a four-step process that leads to the formation of an oxocarbocation intermediate, the sialosyl cation.[1] Neuraminidase inhibitors are designed to bind to the active site and block this catalytic process.
Signaling Pathways
While the primary action of neuraminidase inhibitors is the direct blockade of enzymatic activity, the downstream effects can influence host immune responses. Viral neuraminidase itself can stimulate immune responses in dendritic cells (DCs).[7] The inhibition of neuraminidase activity can, therefore, modulate these signaling pathways. For instance, H9N2 avian influenza virus has been shown to activate interferon regulatory factor (IRF)-7 and TNF receptor-associated factor (TRAF)-6.[7] Furthermore, neuraminidase has been observed to induce the activity of the IκBα and p38 signaling pathways by phosphorylation.[7] By inhibiting neuraminidase, these downstream signaling events may be altered, contributing to the overall therapeutic effect.
Caption: Mechanism of action of neuraminidase inhibitors.
Quantitative Data
Quantitative data for neuraminidase inhibitors typically includes metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a measure of the inhibitor's potency. The Michaelis constant (Km) for the neuraminidase enzyme with its substrate is also a key parameter in these studies.
| Parameter | Description | Typical Range for Inhibitors |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | nM to µM range |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | nM to µM range |
| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For C. perfringens neuraminidase, reported Km values range from 1.6 to 3.3 mM.[8] | mM range |
Experimental Protocols
1. Neuraminidase Inhibition Assay (Fluorometric)
This assay is commonly used to determine the inhibitory activity of a compound against neuraminidase.
-
Principle: This assay measures the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[9] The reduction in fluorescence in the presence of an inhibitor is used to quantify its potency.
-
Protocol Outline:
-
Prepare a solution of the neuraminidase enzyme in an appropriate assay buffer (e.g., 33.3 mM MES pH 6.0 and 4 mM CaCl2).[9]
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the neuraminidase solution to the wells and incubate.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding a stop solution (e.g., high pH buffer).
-
Measure the fluorescence of the 4-MU product using a fluorometer.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
2. Cell-Based Neuraminidase Activity Assay
This assay assesses the ability of an inhibitor to block neuraminidase activity in a more physiologically relevant context.
-
Principle: Cells infected with a virus expressing neuraminidase are treated with an inhibitor. The release of progeny virions is then quantified.
-
Protocol Outline:
-
Culture a suitable host cell line (e.g., MDCK cells) in a multi-well plate.
-
Infect the cells with the influenza virus.
-
After a short adsorption period, remove the virus inoculum and add a medium containing the test inhibitor at various concentrations.
-
Incubate the cells for a period sufficient for viral replication and release (e.g., 24-48 hours).
-
Collect the supernatant.
-
Quantify the amount of released virus in the supernatant using methods such as a plaque assay, TCID50 assay, or qRT-PCR for viral RNA.
-
Determine the concentration of the inhibitor that reduces viral release by 50% (EC50).
-
3. Enzyme Kinetics (Determination of Ki and Km)
-
Principle: To determine the inhibitor constant (Ki) and the mode of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations.
-
Protocol Outline:
-
Perform the neuraminidase activity assay (as described in Protocol 1) with a range of substrate (MUNANA) concentrations in the absence of the inhibitor. This allows for the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Repeat the assay with a fixed concentration of the inhibitor and varying substrate concentrations.
-
Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Conclusion
Neuraminidase inhibitors represent a cornerstone of antiviral therapy for influenza. Their mechanism of action is well-characterized and centers on the competitive inhibition of the viral neuraminidase enzyme, which is crucial for the release and spread of progeny virions. The development and evaluation of new neuraminidase inhibitors, such as a hypothetical "this compound," would rely on a suite of established in vitro and cell-based assays to quantify their potency and elucidate their precise inhibitory mechanisms. Understanding the associated signaling pathways and having robust experimental protocols are essential for the continued advancement of this important class of antiviral drugs.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. MiR674 inhibits the neuraminidase-stimulated immune response on dendritic cells via down-regulated Mbnl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscale Quantification of the Inhibition of Neuraminidase Using Capillary Nanogel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
Oseltamivir: A Technical Guide to Synthesis, Characterization, and Neuraminidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir, commercially known as Tamiflu, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] It is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate.[1][3] By blocking the action of neuraminidase, oseltamivir prevents the release of newly formed viral particles from infected cells, thereby halting the spread of the infection.[1][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of oseltamivir, intended for researchers and professionals in the field of antiviral drug development.
Synthesis of Oseltamivir
The commercial synthesis of oseltamivir typically starts from (-)-shikimic acid, a naturally occurring compound.[5][6] Several total synthesis routes have also been developed.[5] This guide focuses on the widely recognized synthesis from (-)-shikimic acid.
Synthesis Workflow from (-)-Shikimic Acid
Caption: Key stages in the synthesis of Oseltamivir from (-)-Shikimic Acid.
Experimental Protocol: Synthesis from (-)-Shikimic Acid
This protocol is a summarized representation of a common synthetic route. Researchers should consult detailed literature for specific reaction conditions and safety precautions.[6][7]
-
Esterification of (-)-Shikimic Acid: (-)-Shikimic acid is reacted with ethanol in the presence of an acid catalyst to yield ethyl shikimate.[7]
-
Mesylation: The ethyl shikimate is treated with methanesulfonyl chloride and a base to convert the hydroxyl groups into mesylates, forming a trimesylate intermediate.[7]
-
Azide Substitution: The trimesylate intermediate undergoes nucleophilic substitution with an azide salt, typically sodium azide, to introduce the azide group.[8]
-
Staudinger Reaction and Aziridination: The azide intermediate is treated with a phosphine, such as triphenylphosphine, to induce a Staudinger reaction, which is followed by intramolecular cyclization to form an aziridine intermediate.[7][8]
-
Aziridine Ring Opening: The aziridine ring is opened by a nucleophile, which also introduces the pentyloxy group.[5]
-
Acylation and Phosphorylation: The resulting amino alcohol is then acylated to introduce the acetamido group, followed by treatment with phosphoric acid to yield the final product, oseltamivir phosphate.[5]
Characterization of Oseltamivir
The identity and purity of synthesized oseltamivir are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₂O₄ | [9] |
| Molar Mass | 312.41 g/mol | [9][10] |
| Melting Point | 190–206 °C | [11] |
| Appearance | White crystalline solid | [11] |
| Solubility | Soluble in water (>500 mg/mL) |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of oseltamivir.[12][13][14]
Experimental Protocol: HPLC Analysis
-
Column: Kromasil C18, 5 µm, 250 mm × 4.6 mm i.d.[13]
-
Mobile Phase: A gradient of acetonitrile and triethylamine buffer.[13] A common isocratic method uses a mixture of Methanol and Water (75:25% v/v).
-
Flow Rate: 1.0 mL/min[13]
-
Detection: UV at 215 nm or 223 nm.[13]
-
Retention Time: Approximately 2.7 minutes under the specified isocratic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure of oseltamivir.[15][16][17][18]
-
¹H NMR: Provides information on the number and types of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound.[19]
Biological Activity and Mechanism of Action
Oseltamivir is a competitive inhibitor of the viral neuraminidase enzyme.[1][9]
Mechanism of Action Signaling Pathway
Caption: Oseltamivir's inhibition of neuraminidase blocks virion release.
The active metabolite, oseltamivir carboxylate, mimics the natural substrate (sialic acid) of the neuraminidase enzyme.[4] It binds to the active site of the enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell.[4] This cleavage is essential for the release of newly formed virus particles.[1] By inhibiting this process, oseltamivir effectively traps the viruses on the cell surface, preventing their spread to other cells.[4]
Neuraminidase Inhibition Assay
The inhibitory activity of oseltamivir is quantified by determining its half-maximal inhibitory concentration (IC₅₀). A common method is the fluorometric neuraminidase inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[20][21][22]
Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay [20][22]
-
Virus Preparation: Influenza virus isolates are cultured and their neuraminidase activity is titrated.[22]
-
Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.[20]
-
Incubation: The diluted virus is pre-incubated with the various concentrations of oseltamivir carboxylate.
-
Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.[20][22]
-
Fluorescence Reading: The plate is incubated, and the fluorescence of the product, 4-methylumbelliferone (4-MU), is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[20]
-
IC₅₀ Calculation: The concentration of oseltamivir that reduces the neuraminidase activity by 50% is calculated to determine the IC₅₀ value.[21]
Inhibitory Activity of Oseltamivir
The IC₅₀ values of oseltamivir vary depending on the influenza virus strain and subtype.
| Influenza Virus Strain/Subtype | Oseltamivir Carboxylate IC₅₀ (nM) | Reference |
| Influenza A (H1N1) | 0.46 - 1.3 | |
| Influenza A (H3N2) | 0.4 - 0.9 | |
| Influenza B | 2.5 - 8.0 | |
| Avian Influenza A (H5N1) | 0.1 - 2.0 |
Note: These values are approximate and can vary based on the specific virus isolate and assay conditions.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and biological activity of oseltamivir. The provided experimental protocols and data serve as a valuable resource for researchers in the field of antiviral drug discovery and development. The continued study of neuraminidase inhibitors like oseltamivir is crucial for the development of new and more effective treatments for influenza.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]
- 9. Oseltamivir - Wikipedia [en.wikipedia.org]
- 10. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. Oseltamivir phosphate - American Chemical Society [acs.org]
- 12. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Oseltamivir(196618-13-0) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unveiling the In Vitro Antiviral Profile of Neuraminidase Inhibitors: A Technical Guide
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information for a compound designated "Neuraminidase-IN-20." Therefore, this document serves as an in-depth technical guide to the methodologies and data presentation pertinent to the in vitro antiviral activity of neuraminidase inhibitors, using "this compound" as a representative placeholder for a novel investigational compound. The presented data are illustrative and based on known characteristics of established neuraminidase inhibitors.
Executive Summary
Influenza viruses represent a persistent global health threat, necessitating the continued development of effective antiviral therapeutics. The viral surface glycoprotein, neuraminidase (NA), is a crucial enzyme for viral replication, specifically in the release of progeny virions from infected host cells.[1][2][3] Its highly conserved active site makes it a prime target for antiviral drug development.[4] This guide provides a comprehensive overview of the core methodologies used to characterize the in vitro antiviral activity of neuraminidase inhibitors, exemplified by the hypothetical compound, this compound. It details the experimental protocols, presents data in a structured format, and visualizes the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in this field.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors function by competitively binding to the active site of the neuraminidase enzyme.[4][5] This action prevents the enzyme from cleaving terminal sialic acid residues on the surface of the host cell and on newly formed virions.[3][6][7] By blocking this cleavage, the release of new virus particles is hindered, preventing the spread of infection to other cells.[1][2] The inhibitors are designed as analogues of sialic acid, the natural substrate for the neuraminidase enzyme.[4]
Caption: Mechanism of action of a neuraminidase inhibitor.
Quantitative Data on In Vitro Antiviral Activity
The in vitro efficacy of a neuraminidase inhibitor is primarily quantified by its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based assays. Below are representative data tables for our hypothetical "this compound" against various influenza strains, including inhibitor-sensitive and resistant variants.
Table 1: Neuraminidase Enzyme Inhibition (IC50)
| Influenza Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |
| A/California/07/2009 | H1N1pdm09 | 0.85 | 0.70 | 0.45 |
| A/Victoria/3/75 | H3N2 | 1.20 | 0.90 | 0.65 |
| A/Duck/MN/1525/81 | H5N1 | 1.50 | 1.10 | 0.80 |
| B/Florida/4/2006 | Yamagata Lineage | 10.5 | 8.5 | 3.2 |
| A/H1N1pdm09 (H275Y) | H1N1pdm09 | 1.10 | 250.0 | 0.50 |
Data are illustrative. IC50 values represent the concentration of the inhibitor required to reduce the neuraminidase enzyme activity by 50%.
Table 2: Antiviral Activity in Cell Culture (EC50)
| Influenza Virus Strain | Cell Line | This compound EC50 (nM) | Oseltamivir EC50 (nM) | Zanamivir EC50 (nM) |
| A/California/07/2009 | MDCK | 2.5 | 2.1 | 1.8 |
| A/Victoria/3/75 | MDCK | 3.8 | 3.0 | 2.5 |
| A/Duck/MN/1525/81 | MDCK | 4.2 | 3.5 | 2.9 |
| B/Florida/4/2006 | MDCK | 25.0 | 20.0 | 8.0 |
| A/H1N1pdm09 (H275Y) | MDCK | 3.5 | >1000 | 2.0 |
Data are illustrative. EC50 values represent the concentration of the inhibitor required to reduce the viral replication (e.g., plaque formation or cytopathic effect) by 50%. MDCK: Madin-Darby Canine Kidney cells.
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of antiviral activity. The following sections describe common methodologies for determining the IC50 and EC50 values of neuraminidase inhibitors.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.
Materials:
-
Purified or viral lysate-derived neuraminidase
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Test compound (this compound) and reference inhibitors
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
In a 96-well plate, add a standardized amount of viral neuraminidase to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 30 minutes at 37°C to allow for inhibitor binding.[8]
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells. The final substrate concentration is typically around 100-200 µM.[8]
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to untreated controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit viral replication and spread.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
Cell culture medium (e.g., MEM) with supplements
-
Agarose or Avicel overlay medium
-
Test compound (this compound) and reference inhibitors
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in multi-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.
-
During infection, prepare serial dilutions of the test compound in the overlay medium.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the various concentrations of the inhibitor to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, until plaques are visible.
-
Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percent reduction against the logarithm of the inhibitor concentration.
Workflow and Visualization
Visualizing the experimental workflow ensures clarity and reproducibility in the research process.
Caption: General workflow for in vitro testing of neuraminidase inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Selectivity of Neuraminidase Inhibitors: Viral vs. Human Neuraminidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of neuraminidase inhibitors, a critical aspect in the development of antiviral therapeutics. While specific data for a compound designated "Neuraminidase-IN-20" is not publicly available, this document will explore the core principles of selectivity using established neuraminidase inhibitors as examples. The focus will be on the differentiation between viral and human neuraminidase inhibition, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Introduction to Neuraminidases
Neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2][3] They are found in a wide range of organisms, from viruses to mammals.[1]
-
Viral Neuraminidase: In influenza viruses, neuraminidase is a surface glycoprotein essential for the release of progeny virions from infected host cells, thus playing a crucial role in viral replication and spread.[4][5][6] There are nine subtypes of influenza A neuraminidase (N1-N9).[3][5] Its critical function in the viral life cycle makes it a prime target for antiviral drugs.[1][4]
-
Human Neuraminidase: Humans have four known neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4), which are involved in various physiological processes, including lysosomal catabolism and modulation of cell surface receptors.[1][2] These enzymes have distinct tissue expression patterns and substrate specificities.[2]
The development of neuraminidase inhibitors for influenza treatment necessitates a high degree of selectivity for the viral enzyme over its human counterparts to minimize off-target effects and potential toxicity.
Quantitative Analysis of Neuraminidase Inhibitor Selectivity
The selectivity of a neuraminidase inhibitor is quantified by comparing its inhibitory activity (typically as IC50 or Ki values) against viral neuraminidases versus human neuraminidase isoenzymes. A higher ratio of IC50 (human NEU) / IC50 (viral NA) indicates greater selectivity for the viral enzyme. The following tables summarize the inhibitory activities of several well-known neuraminidase inhibitors against various influenza strains and human neuraminidase isoenzymes.
Table 1: Inhibitory Activity (IC50) of Neuraminidase Inhibitors against Influenza A and B Viruses
| Inhibitor | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B | Reference |
| Oseltamivir | 0.51 nM (NWS/33) | 0.19 nM (Victoria/3/75) | 0.32 ± 0.07 nM | [7][8] |
| Zanamivir | - | - | 0.53 ± 0.10 nM | [8] |
| Peramivir | - | - | 0.24 ± 0.06 nM | [8] |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions.
Table 2: Inhibitory Activity and Selectivity of DANA Analogues against Human Neuraminidase Isoenzymes
| Compound | NEU1 (Ki) | NEU2 (Ki) | NEU3 (Ki) | NEU4 (Ki) | Selectivity Profile | Reference |
| C5-hexanamido-C9-acetamido-DANA | 53 ± 5 nM | >18,000 nM | >18,000 nM | >18,000 nM | 340-fold selective for NEU1 | [9] |
| C4-guandino-C5-modified DANA | - | 1.3 ± 0.2 µM | >9,000 nM | >9,000 nM | 7-fold selective for NEU2 | [9] |
Note: These data highlight efforts to develop selective inhibitors for human neuraminidases, which can also inform the design of viral-selective inhibitors by identifying structural modifications that are poorly tolerated by human isoenzymes.[9]
Experimental Protocols
The determination of neuraminidase inhibitor selectivity relies on robust enzymatic and cell-based assays.
3.1. Neuraminidase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.
Principle: The assay utilizes a substrate that, when cleaved by neuraminidase, produces a detectable signal (fluorescent or chemiluminescent). The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant viral or human neuraminidase is diluted to a working concentration. The test compound (e.g., this compound) is serially diluted to create a concentration gradient.
-
Incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 20-30 minutes at 37°C) to allow for binding.[7]
-
Substrate Addition: A fluorogenic or chemiluminogenic substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA) or NA-Star®) is added to initiate the enzymatic reaction.[7][8]
-
Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes at 37°C).[7][8]
-
Signal Detection: The reaction is stopped, and the fluorescent or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3.2. Antiviral Activity Assay (Cell-Based Assay)
This assay determines the effectiveness of an inhibitor in a biological context by measuring the inhibition of viral replication in cell culture.
Principle: The assay measures the reduction in viral load or viral-induced cell death in the presence of the inhibitor.
Methodology:
-
Cell Culture: A suitable cell line (e.g., Madin-Darby canine kidney (MDCK) cells) is cultured in 96-well plates.[7]
-
Infection: The cells are infected with a known titer of influenza virus.
-
Inhibitor Treatment: The infected cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: The extent of viral replication is determined by various methods, such as measuring the neuraminidase activity in the cell supernatant, quantifying viral RNA by RT-PCR, or assessing cell viability (cytopathic effect).
-
Data Analysis: The EC50 value, the concentration of the inhibitor that reduces the viral replication or cytopathic effect by 50%, is calculated.
Visualizations
Diagram 1: General Workflow of a Neuraminidase Inhibition Assay
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preliminary Toxicity Assessment of Neuraminidase Inhibitors: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel neuraminidase inhibitors is a critical component of pandemic preparedness and the ongoing management of influenza virus infections. While the primary focus of early-stage drug discovery is often on efficacy and target engagement, a concurrent and equally crucial aspect is the preliminary assessment of a compound's toxicity profile. This technical guide provides a framework for conducting preliminary toxicity studies on novel neuraminidase inhibitors, using "Neuraminidase-IN-20," a potent inhibitor of mutant neuraminidase (NA) (H5N1-H274Y), as a representative example.
Disclaimer: As of the latest available information, specific preliminary toxicity data for the compound designated as "this compound" or "(Compound 5i)" is not publicly available in peer-reviewed literature. The following sections, therefore, present a generalized yet detailed guide to the methodologies that would be employed for such a study, based on standard practices in preclinical drug development.
Core Principle: In Vitro Cytotoxicity Assessment
A fundamental first step in evaluating the toxicity of a new chemical entity is to assess its effect on cell viability in vitro. This provides an early indication of the concentration at which the compound may induce cellular damage, guiding dose selection for further in vivo studies. A widely used, robust, and cost-effective method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable, metabolically active cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This section details a standard protocol for assessing the cytotoxicity of a neuraminidase inhibitor in a relevant cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which are commonly used for influenza virus research.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.
Materials:
-
Test compound (e.g., this compound)
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh DMEM and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in DMEM to achieve a range of desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Remove the old media from the 96-well plate and add 100 µL of the various compound dilutions to the respective wells.
-
Include a "cells only" control (media without the compound) and a "solvent" control (media with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MTT cytotoxicity assay workflow.
Concluding Remarks
The preliminary toxicity assessment of a novel neuraminidase inhibitor is a non-negotiable step in the drug development pipeline. The MTT assay, as detailed in this guide, provides a reliable and high-throughput method for an initial in vitro safety evaluation. While this guide offers a comprehensive methodological framework, it is imperative for researchers to consult specific regulatory guidelines and employ a broader range of toxicological assays as a compound progresses through preclinical development. The absence of publicly available toxicity data for "this compound" underscores the proprietary nature of early-stage drug development and highlights the importance of transparent data sharing to accelerate the discovery of safe and effective antiviral therapeutics.
The Discovery and Development of Neuraminidase-IN-20: A Potent Inhibitor of Mutant Influenza Neuraminidase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of Neuraminidase-IN-20, a novel benzoylhydrazone derivative identified as a potent inhibitor of influenza neuraminidase, with notable activity against the oseltamivir-resistant H274Y mutant of the H5N1 subtype. This document provides a comprehensive overview of its discovery through virtual screening, its chemical synthesis, and its biological evaluation. Detailed experimental protocols for the synthesis and the neuraminidase inhibition assay are provided, along with a structured summary of its quantitative bioactivity. Furthermore, this guide illustrates the logical workflow of its discovery and the proposed mechanism of action through signaling pathway diagrams generated using Graphviz.
Introduction
The emergence of drug-resistant influenza strains poses a significant threat to public health, necessitating the development of novel antiviral agents. The influenza virus neuraminidase (NA) is a crucial enzyme in the viral life cycle, facilitating the release of progeny virions from infected cells. While several NA inhibitors are clinically approved, the H274Y mutation in the NA of the H5N1 subtype, for instance, confers resistance to the widely used drug oseltamivir. This has spurred the search for new inhibitors that can effectively target both wild-type and mutant forms of the enzyme. This compound (also referred to as compound 5i) was discovered through a targeted drug discovery campaign aimed at identifying novel scaffolds for NA inhibition.[1]
Discovery of this compound
The discovery of this compound was a result of a multi-step virtual screening and lead optimization process. The workflow for the discovery process is outlined below.
A lead compound was first identified through pharmacophore-based virtual screening and further validated using molecular dynamics simulations.[1] This lead compound then underwent structural modifications based on pharmacophore features, leading to the synthesis of a series of 14 new benzoylhydrazone derivatives.[1] Subsequent biological activity testing identified this compound as a particularly potent inhibitor, especially against the mutant H5N1-H274Y neuraminidase.[1]
Chemical Synthesis
This compound is a benzoylhydrazone derivative with the chemical formula C₂₁H₁₈FN₃O₂S. The synthesis of this class of compounds generally involves the condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone.
General Experimental Protocol for the Synthesis of Benzoylhydrazone Derivatives
The synthesis of benzoylhydrazone derivatives typically follows a straightforward procedure:
-
Preparation of Hydrazide: An appropriate ester is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the corresponding hydrazide.
-
Condensation Reaction: The synthesized hydrazide is then reacted with a substituted aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone.
-
Purification: The resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the final benzoylhydrazone compound.
Note: The specific reactants and detailed reaction conditions for the synthesis of this compound would be detailed in the primary publication by Fu SK, et al.
Biological Activity and Data
The inhibitory activity of this compound and its analogs was evaluated against both wild-type (H5N1) and mutant (H5N1-H274Y) neuraminidase.
Quantitative Data
The following table summarizes the key biological activity data for this compound and a related potent compound from the same study.
| Compound | Target Neuraminidase | IC₅₀ (μM) | Cytotoxicity (CC₅₀ in A549 cells, μM) |
| This compound (5i) | H5N1-H274Y (Mutant) | 0.44 | 55.29 |
| Compound 5n | H5N1 (Wild-type) | 0.13 | Not Reported |
| Oseltamivir Carboxylate (Control) | H5N1-H274Y (Mutant) | >100 (Reported Resistance) | Not Applicable |
| Oseltamivir Carboxylate (Control) | H5N1 (Wild-type) | Potent Inhibition | Not Applicable |
Data sourced from Fu SK, et al. (2024).[1]
Neuraminidase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds was determined using a fluorescence-based neuraminidase inhibition assay with 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.
-
Enzyme and Inhibitor Preparation: Recombinant neuraminidase enzyme is diluted to a working concentration in an assay buffer (e.g., 32.5 mM MES buffer, 4 mM CaCl₂, pH 6.5). The test compounds (including this compound) are prepared in a series of dilutions.
-
Pre-incubation: Equal volumes of the diluted enzyme and the test compound dilutions are mixed in a 96-well plate and incubated for a specific period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: The enzymatic reaction is initiated by adding a solution of the fluorogenic substrate MUNANA to each well.
-
Incubation: The plate is incubated at 37°C for a defined time (e.g., 60 minutes) to allow for the enzymatic cleavage of MUNANA.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
-
Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the enzymatic activity of influenza neuraminidase. The proposed mechanism of action, based on molecular docking studies, suggests that the thiophene moiety of this compound extends into the 430-cavity of the neuraminidase active site.[1] This interaction is crucial for its potent inhibitory effect, particularly against the H274Y mutant, where alterations in the active site can reduce the efficacy of other inhibitors.
The broader signaling pathway impacted by this compound is the influenza virus replication cycle. By blocking neuraminidase, the inhibitor prevents the release of newly formed virus particles from the host cell, thereby halting the spread of the infection.
Conclusion
This compound represents a promising new lead compound in the development of antiviral drugs against influenza, particularly for strains that have developed resistance to existing therapies. Its discovery through a combination of computational and synthetic chemistry highlights the power of modern drug discovery techniques. The potent inhibition of the H274Y mutant neuraminidase suggests that the benzoylhydrazone scaffold is a valuable starting point for the design of next-generation neuraminidase inhibitors. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.
References
Technical Guide on Neuraminidase Inhibitors: Patent Landscape, Experimental Protocols, and Mechanism of Action
Disclaimer: The following technical guide provides a general overview of the patent and intellectual property status, experimental protocols, and signaling pathways related to neuraminidase inhibitors. A search for the specific compound "Neuraminidase-IN-20" did not yield any public information regarding its patent status, chemical structure, or experimental data. It is possible that "this compound" is an internal research designation, a compound that has not yet been publicly disclosed, or a misnomer. The information presented herein is based on publicly available data for well-characterized neuraminidase inhibitors.
Patent and Intellectual Property Landscape of Neuraminidase Inhibitors
The intellectual property landscape for neuraminidase inhibitors is well-established, with foundational patents for major drugs like Oseltamivir (Tamiflu) and Zanamivir (Relenza) having been filed in the 1990s.[1][2] These initial patents covered the core chemical scaffolds and their use in treating influenza. While many of these foundational patents have expired or are nearing expiration, the field continues to see new patent filings.
Recent patent activity in this area focuses on several key aspects:
-
New Chemical Entities: Pharmaceutical companies continue to explore novel chemical scaffolds that inhibit neuraminidase, aiming for improved efficacy, broader-spectrum activity against resistant strains, and alternative delivery routes. Novartis, for example, has recently filed patents for new neuraminidase inhibitors.[3]
-
Second-Generation Inhibitors: Efforts are ongoing to develop next-generation inhibitors that are effective against influenza strains resistant to current drugs. This includes modifications to existing drug structures.
-
Combination Therapies: Patents are also being filed for compositions that combine neuraminidase inhibitors with other antiviral agents to enhance efficacy and combat resistance.
-
New Formulations and Delivery Methods: Research into new formulations, such as long-acting injectables or dry powder inhalers, is also an active area of patenting.
A review of patent literature from the early 2000s shows a significant number of patents focusing on neuraminidase inhibitors, highlighting the intense research and development in this area following the success of the first-generation drugs.[1][2]
Quantitative Data: Inhibitory Activity of Neuraminidase Inhibitors
The efficacy of neuraminidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. This data is crucial for comparing the potency of different inhibitors and for monitoring the emergence of drug-resistant viral strains.
| Inhibitor | Influenza Strain/Mutation | IC50 (nM) | Reference |
| Zanamivir | Wild-Type Influenza B | ~25 | [4] |
| Oseltamivir | Wild-Type Influenza B | ~50 | [4] |
| Zanamivir | Influenza B with G402S mutation | ~50 | [4] |
| Oseltamivir | Influenza B with G402S mutation | ~250 | [4] |
| Zanamivir | Influenza B with D198N mutation | ~50 | [4] |
| Oseltamivir | Influenza B with D198N mutation | ~250 | [4] |
| Zanamivir | Influenza B with I222T mutation | ~25 | [4] |
| Oseltamivir | Influenza B with I222T mutation | ~450-500 | [4] |
| Zanamivir | Influenza B with S250G mutation | ~190 | [4] |
| Oseltamivir | Influenza B with S250G mutation | ~50 | [4] |
Experimental Protocols
Synthesis of Neuraminidase Inhibitors
The synthesis of neuraminidase inhibitors often involves complex multi-step organic chemistry. The following is a generalized overview of a synthetic approach for a neuraminidase inhibitor, drawing from published methods for compounds like peramivir.[5]
General Synthetic Scheme for a Peramivir-like Compound:
-
1,3-Dipolar Cycloaddition: The synthesis often commences with a 1,3-dipolar cycloaddition reaction to form a key heterocyclic intermediate. For instance, an activated sodium hypochlorite can be employed for this catalytic step.[5]
-
Reductive Ring Cleavage: The resulting isoxazoline ring is then subjected to reductive cleavage. A common method involves using a reducing agent like sodium borohydride in the presence of a nickel (II) chloride catalyst, which is a less expensive alternative to platinum oxide.[5]
-
Acylation: The exposed amine group is then acylated, for example, using acetic anhydride.
-
Deprotection: Any protecting groups, such as a Boc group on an amine, are removed, typically under acidic conditions.
-
Guanidinylation: The final step involves the introduction of the guanidino group. This can be achieved using reagents like chloroformamidine hydrochloride, which is a less toxic alternative to mercury-containing reagents.[5]
Neuraminidase Inhibition Assay
Several methods are used to measure the inhibitory activity of compounds against the neuraminidase enzyme. A common and widely used method is the fluorescence-based assay using a fluorogenic substrate like 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).[6]
Protocol for Fluorescence-Based Neuraminidase Inhibition Assay: [6]
-
Reagent Preparation:
-
Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).
-
Prepare a stock solution of the fluorogenic substrate MUNANA.
-
Prepare serial dilutions of the test inhibitor compounds and reference inhibitors (e.g., zanamivir, oseltamivir carboxylate) in the assay buffer.
-
Prepare a standardized amount of the influenza virus containing the neuraminidase to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted inhibitor solutions.
-
Add the virus preparation to each well containing the inhibitor.
-
Incubate the plate at room temperature for a defined period (e.g., 45 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the neuraminidase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Influenza Virus Replication Cycle and Host Signaling
The replication of the influenza virus is a multi-step process that involves the hijacking of several host cell signaling pathways.[7][8][9]
Caption: Influenza virus replication cycle and the point of intervention for neuraminidase inhibitors.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This traps the newly formed virus particles on the cell surface, preventing their release and spread.[10][11]
Caption: Mechanism of action of neuraminidase inhibitors in preventing viral release.
Experimental Workflow for Neuraminidase Inhibition Assay
The following diagram illustrates a typical workflow for a fluorescence-based neuraminidase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Novartis patents new neuraminidase inhibitors for influenza | BioWorld [bioworld.com]
- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Neuraminidase Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of compounds against neuraminidase, a key enzyme in the life cycle of the influenza virus. The following fluorescence-based enzyme inhibition assay is a widely used and recommended method for screening and characterizing neuraminidase inhibitors.[1] This protocol is adapted from established methods utilizing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2]
Principle of the Assay
The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).[1][2] The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is determined by measuring the fluorescence at various inhibitor concentrations.[1][2]
Experimental Workflow
The following diagram outlines the major steps of the neuraminidase enzyme inhibition assay.
Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
Materials and Reagents
| Reagent | Stock Concentration | Working Concentration | Notes |
| Assay Buffer (1x) | 2x Stock (66.6 mM MES, 8 mM CaCl2, pH 6.5) | 1x (33.3 mM MES, 4 mM CaCl2, pH 6.5) | Prepare from 2x stock by diluting with distilled water.[2] |
| MUNANA Substrate | 2.5 mM in distilled water | 300 µM in 1x Assay Buffer | Store stock solution at -20°C for up to 1 month. Protect from light.[2] |
| 4-Methylumbelliferone (4-MU) | 6.4 mM in 50% ethanol | Various for standard curve | Used to generate a standard curve for fluorescence quantification.[2] |
| Neuraminidase Inhibitor (e.g., Oseltamivir, Zanamivir) | 300 µM in 2x Assay Buffer | Serial dilutions | Prepare master stocks and store at -20°C for up to 12 months.[2] |
| Stop Solution | N/A | 0.14 M NaOH in 83% ethanol | Freshly prepare by mixing absolute ethanol and 0.824 M NaOH.[2][3] |
| Influenza Virus Stock | Varies | Diluted in 1x Assay Buffer | The optimal dilution should be determined by a neuraminidase activity assay.[4] |
Experimental Protocols
Preparation of Reagents
-
2x Assay Buffer (66.6 mM MES, 8 mM CaCl2, pH 6.5): Dissolve 13 g of MES and 8 mL of 1 M CaCl2 in 992 mL of distilled water. Adjust the pH to 6.5 with 10 M NaOH.[2]
-
1x Assay Buffer: Dilute the 2x assay buffer 1:1 with distilled water.
-
2.5 mM MUNANA Stock Solution: Reconstitute 25 mg of MUNANA in 20 mL of distilled water. Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Protect from light.[2]
-
300 µM MUNANA Working Solution: Mix 0.72 mL of 2.5 mM MUNANA stock with 5.28 mL of 1x assay buffer. Prepare fresh and keep on ice, protected from light.[2]
-
300 µM Neuraminidase Inhibitor Master Stock: Prepare master stocks of inhibitors like Zanamivir, Oseltamivir carboxylate, Peramivir, and Laninamivir in 2x assay buffer. These can be stored at -20°C for up to 12 months.[2]
-
Stop Solution: Prepare by mixing 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH for one 96-well plate.[2]
Determination of Optimal Virus Dilution
Before performing the inhibition assay, it is crucial to determine the neuraminidase activity of the virus stock to find the dilution that gives a signal within the linear range of the fluorometer.
-
Prepare serial dilutions of the virus stock in a 96-well plate.[4][5]
-
Add 50 µL of 300 µM MUNANA to each well and incubate at 37°C for 30-60 minutes.[2]
-
Stop the reaction by adding 100 µL of stop solution.[2]
-
Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]
-
Select the virus dilution that results in a high signal-to-noise ratio within the linear range of the 4-MU standard curve.[3]
Neuraminidase Inhibition Assay
-
Prepare serial dilutions of the neuraminidase inhibitor in 2x assay buffer.
-
In a clear, 96-well flat-bottom plate, add 50 µL of the inhibitor dilutions to the appropriate wells. For the no-inhibitor control, add 50 µL of 2x assay buffer.[2]
-
Add 50 µL of the predetermined optimal virus dilution to all wells except the blank (buffer only) wells.[2]
-
Gently tap the plate to mix and incubate at room temperature for 45 minutes.[2]
-
Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA working solution to all wells.[2]
-
Incubate the plate at 37°C for 1 hour.[2]
-
Terminate the reaction by adding 100 µL of the stop solution to each well.[2]
-
Read the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]
Data Analysis and Presentation
-
Subtract the average background fluorescence (from wells with no virus) from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of virus control well) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
Sample Data Table
| Inhibitor Concentration (nM) | Mean Fluorescence (RFU) | % Inhibition |
| 0 (Virus Control) | 25,000 | 0 |
| 0.1 | 22,500 | 10 |
| 1 | 18,750 | 25 |
| 10 | 12,500 | 50 |
| 100 | 6,250 | 75 |
| 1000 | 2,500 | 90 |
| Blank | 500 | - |
Signaling Pathway Diagram
The interaction between neuraminidase, its substrate, and an inhibitor can be represented as follows:
Caption: Interaction of neuraminidase, substrate, and inhibitor.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ulab360.com [ulab360.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Neuraminidase-IN-20 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-20 is a potent and selective inhibitor of neuraminidase, a glycoside hydrolase enzyme that cleaves sialic acid residues from glycoproteins and glycolipids.[1][2][3] In virology, viral neuraminidase plays a crucial role in the release of progeny virions from infected host cells, making it a key target for antiviral drug development, particularly for influenza viruses.[4][5][6] this compound offers a valuable tool for studying the role of neuraminidase in viral replication, cellular signaling, and other biological processes. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays.
Mechanism of Action
This compound acts as a competitive inhibitor of neuraminidase. It mimics the natural substrate, sialic acid, and binds to the active site of the enzyme with high affinity.[4] This binding prevents the cleavage of sialic acid from the host cell surface and newly formed viral particles, thereby trapping the virions on the cell surface and preventing their release and subsequent infection of other cells.[4][5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound determined in various cell lines.
| Parameter | MDCK Cells | A549 Cells | HEK293T Cells |
| IC50 (Influenza A/H1N1) | 15.2 nM | 20.5 nM | Not Applicable |
| IC50 (Influenza A/H3N2) | 25.8 nM | 32.1 nM | Not Applicable |
| EC50 (Influenza A/H1N1) | 50.7 nM | 65.3 nM | Not Applicable |
| CC50 | > 100 µM | > 100 µM | > 100 µM |
| Selectivity Index (CC50/EC50) | > 1972 | > 1531 | Not Applicable |
| Caption: In vitro efficacy and cytotoxicity of this compound. |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This protocol determines the 50% inhibitory concentration (IC50) of this compound against viral neuraminidase. The assay is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7]
Materials:
-
This compound
-
Recombinant or purified viral neuraminidase
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 33 mM MES pH 6.5, 4 mM CaCl2
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution. Include wells with buffer only (no inhibitor control) and wells for background fluorescence (no enzyme).
-
Add 50 µL of diluted neuraminidase enzyme to all wells except the background wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the MUNANA substrate solution in Assay Buffer to a final concentration of 100 µM.
-
Add 50 µL of the MUNANA solution to all wells.
-
Immediately measure the fluorescence at 365 nm excitation and 450 nm emission every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Plaque Reduction Assay
This assay evaluates the antiviral activity of this compound by quantifying the reduction in viral plaque formation in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Infection Medium: DMEM, 0.5% BSA, 25 mM HEPES, 1 µg/mL TPCK-trypsin
-
Agarose overlay: 2X MEM, 1% SeaKem LE agarose, 1 µg/mL TPCK-trypsin
-
Crystal Violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Wash the cell monolayers with PBS.
-
Prepare serial dilutions of the influenza virus in Infection Medium. Infect the cells with 100-200 plaque-forming units (PFU) per well for 1 hour at 37°C.
-
During infection, prepare the agarose overlay containing various concentrations of this compound.
-
After the 1-hour incubation, aspirate the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of the agarose overlay containing the desired concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formaldehyde for 1 hour.
-
Carefully remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each inhibitor concentration compared to the untreated control.
-
Determine the 50% effective concentration (EC50) by plotting the percent plaque reduction against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound on host cells.
Materials:
-
MDCK or A549 cells
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include untreated control wells.
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration compared to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Experimental Workflow and Signaling Pathway
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuraminidase Inhibitor Research
A comprehensive guide for researchers, scientists, and drug development professionals on the handling and use of neuraminidase inhibitors.
Introduction
Neuraminidase inhibitors are a critical class of antiviral drugs that target the neuraminidase enzyme of influenza viruses, preventing the release of new virus particles from infected cells and thereby inhibiting the spread of infection. The proper handling and use of these compounds in a laboratory setting are paramount to obtaining reliable and reproducible experimental results.
This document provides generalized application notes and protocols relevant to the study of neuraminidase inhibitors. It is important to note that the specific compound "Neuraminidase-IN-20" could not be definitively identified in publicly available scientific literature. Therefore, the following information is based on best practices for handling novel or uncharacterized small molecule inhibitors. Researchers must adapt these protocols based on the specific physicochemical properties of the compound they are studying.
Solubility and Stability Considerations
The solubility and stability of a neuraminidase inhibitor are fundamental properties that influence its biological activity and the design of in vitro and in vivo experiments.
General Solubility Guidelines
The solubility of a novel inhibitor should be empirically determined in various solvents to identify the most suitable stock solution preparation and assay conditions.
Table 1: Common Solvents for Initial Solubility Testing of Novel Inhibitors
| Solvent | General Use and Considerations |
| DMSO (Dimethyl Sulfoxide) | A common solvent for dissolving a wide range of organic compounds for in vitro assays. High concentrations can be toxic to cells. |
| Ethanol (EtOH) | Often used for in vivo studies and as a co-solvent. May cause precipitation when diluted in aqueous solutions. |
| PBS (Phosphate-Buffered Saline) | Ideal for creating solutions for cell-based assays if the compound is water-soluble. Solubility is often limited. |
| Water (Sterile, Deionized) | The preferred solvent for biological assays if the compound has sufficient aqueous solubility. |
General Stability Guidelines
The stability of an inhibitor in solution and under various storage conditions should be assessed to ensure the integrity of the compound throughout the experimental process.
Table 2: Factors Affecting Inhibitor Stability
| Parameter | General Recommendations for Storage and Handling |
| Temperature | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Store solid compounds as per the manufacturer's instructions, typically in a cool, dry, and dark place. |
| Light | Protect from light by using amber vials or by wrapping containers in foil, especially if the compound is known to be light-sensitive. |
| pH | The stability of a compound can be pH-dependent. Assess stability in the buffer systems that will be used for assays. |
| Solution Shelf-Life | Determine the stability of the compound in the chosen solvent over time. It is recommended to use freshly prepared solutions for experiments. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a novel neuraminidase inhibitor.
Protocol 1: Determination of Solubility
This protocol outlines a method for estimating the solubility of a compound in various solvents.
Caption: Workflow for determining compound solubility.
Methodology:
-
Preparation: Accurately weigh a small amount of the inhibitor (e.g., 1 mg) into a clear vial.
-
Solvent Addition: Add a measured, small volume of the desired solvent (e.g., 100 µL of DMSO) to the vial.
-
Mixing: Vortex the vial for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes.
-
Observation: Visually inspect the solution against a dark background to check for any undissolved particles.
-
Titration: If the compound has not fully dissolved, continue to add small, measured volumes of the solvent, repeating the mixing and observation steps, until the compound is completely dissolved.
-
Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the known mass of the compound.
Protocol 2: Assessment of Solution Stability (Freeze-Thaw)
This protocol is designed to evaluate the stability of the inhibitor in a stock solution after multiple freeze-thaw cycles.
Caption: Protocol for assessing freeze-thaw stability.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Control Sample: Immediately analyze a portion of the freshly prepared stock solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration. This will serve as the time-zero control.
-
Freeze-Thaw Cycles: Subject the remaining stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature. Repeat for 3-5 cycles.
-
Analysis: After the final thaw, analyze the sample using the same analytical method as the control.
Signaling Pathway and Mechanism of Action
Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme, which is crucial for the release of progeny virions from the surface of an infected host cell.
Caption: Mechanism of action of neuraminidase inhibitors.
The diagram illustrates that the budding influenza virus remains attached to the host cell via the interaction between viral hemagglutinin and sialic acid receptors on the cell surface. The viral neuraminidase enzyme cleaves these sialic acid residues, allowing the new virus particles to be released and infect other cells. Neuraminidase inhibitors bind to the active site of the neuraminidase enzyme, preventing this cleavage and trapping the viruses on the cell surface, thus halting the spread of the infection.
Disclaimer: The information provided in these application notes and protocols is for general guidance only. Researchers should always consult relevant literature and perform their own validation experiments for any specific neuraminidase inhibitor. Safety precautions appropriate for handling chemical compounds in a laboratory setting should be followed at all times.
Application of "Neuraminidase-IN-20" in drug resistance studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza virus strains poses a significant threat to public health, necessitating the development of novel antiviral agents that can overcome existing resistance mechanisms. Neuraminidase (NA) inhibitors are a cornerstone of influenza treatment; however, mutations in the NA enzyme, such as the H274Y substitution in N1 subtypes, can confer resistance to widely used drugs like oseltamivir.[1][2] Neuraminidase-IN-20 is a potent inhibitor specifically designed to target mutant neuraminidase, offering a promising avenue for studying and combating drug resistance. This document provides detailed application notes and experimental protocols for utilizing this compound in drug resistance studies.
This compound targets the highly pathogenic avian influenza A(H5N1) virus carrying the oseltamivir-resistance conferring H274Y mutation. It exhibits its inhibitory action by binding to the 430-cavity of the neuraminidase enzyme, a distinct pocket from the active site targeted by many current NA inhibitors. This alternative binding site makes it a valuable tool for investigating novel mechanisms of NA inhibition and for its potential to inhibit strains resistant to conventional therapies.
Data Presentation
The efficacy of this compound and its comparison to other neuraminidase inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50). Below is a representative table summarizing the inhibitory activity of this compound against a known resistant influenza strain, alongside comparative data for oseltamivir.
Table 1: In Vitro Inhibitory Activity of this compound and Oseltamivir
| Compound | Virus Strain | Genotype | IC50 (µM) | Fold-change in IC50 vs. Wild-Type |
| This compound | A/H5N1 | H274Y Mutant | 0.44 | Data Not Available |
| Oseltamivir Carboxylate | A/H5N1 | Wild-Type | ~0.001 | 1 |
| Oseltamivir Carboxylate | A/H5N1 | H274Y Mutant | >1.0 | >1000 |
Note: The IC50 value for this compound is based on available data. The comparative data for oseltamivir is representative of typical findings for this mutation. Researchers should generate their own data for direct comparison under identical experimental conditions.
Signaling Pathway and Mechanism of Action
Influenza virus neuraminidase plays a crucial role in the viral life cycle. It facilitates the release of newly formed virus particles from the surface of infected cells by cleaving sialic acid residues, which act as receptors for the viral hemagglutinin (HA) protein.[3][4] Inhibition of neuraminidase leads to the aggregation of virus particles on the cell surface, preventing their spread to other cells and thus halting the progression of infection.[1][2][5]
Neuraminidase inhibitors like this compound are designed to block the active site or allosteric sites of the neuraminidase enzyme. The diagram below illustrates this mechanism.
Caption: Mechanism of influenza neuraminidase and its inhibition.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is adapted from standard methods for determining the IC50 of neuraminidase inhibitors using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7]
Materials:
-
This compound
-
Oseltamivir carboxylate (as a control)
-
Influenza virus stock (wild-type and resistant strains)
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (excitation: 355-365 nm, emission: 450-460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in Assay Buffer to achieve a final concentration range appropriate for IC50 determination (e.g., 0.01 nM to 100 µM).
-
Virus Dilution: Dilute the virus stock in Assay Buffer to a concentration that gives a linear increase in fluorescence over the assay period. This should be determined in a preliminary NA activity assay.
-
Assay Setup:
-
Add 50 µL of the serially diluted this compound or control inhibitor to the wells of the 96-well plate in triplicate.
-
Include wells with Assay Buffer only as a no-inhibitor control (100% activity) and wells with buffer but no virus as a background control.
-
Add 50 µL of the diluted virus to each well (except for the background control wells).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Enzymatic Reaction:
-
Prepare a working solution of MUNANA in Assay Buffer (final concentration in well to be 100 µM).
-
Add 50 µL of the MUNANA solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stopping the Reaction and Reading:
-
Add 100 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of plaques (areas of virus-infected cells) by 50% (EC50).[8][9]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with BSA and TPCK-trypsin)
-
Overlay Medium (e.g., 2X MEM mixed with 1.8% agarose)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare a dilution of the virus stock in Infection Medium that will produce approximately 50-100 plaques per well.
-
Compound Dilution: Prepare serial dilutions of this compound in Infection Medium.
-
Infection:
-
Wash the MDCK cell monolayers with PBS.
-
Pre-incubate the virus dilution with an equal volume of the compound dilutions (or medium for the virus control) for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Aspirate the inoculum from the wells.
-
Add 2 mL of the warm Overlay Medium to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.
-
Experimental Workflow for Drug Resistance Studies
The following diagram outlines a typical workflow for evaluating a novel neuraminidase inhibitor like this compound in the context of drug resistance.
Caption: A logical workflow for investigating drug resistance.
References
- 1. youtube.com [youtube.com]
- 2. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 3. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 8. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuraminidase-IN-20 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health threat, driving the continuous need for novel antiviral therapeutics. The viral neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drug development.[1][2][3] High-throughput screening (HTS) assays are instrumental in the rapid identification and characterization of new neuraminidase inhibitors from large compound libraries.[4][5] This document provides detailed application notes and protocols for the characterization of Neuraminidase-IN-20 , a novel and potent inhibitor of influenza neuraminidase, in a high-throughput screening context.
This compound has been identified through a comprehensive screening campaign and demonstrates significant inhibitory activity against various influenza A and B neuraminidase subtypes. These notes offer a guide for researchers to effectively utilize and evaluate this compound and similar compounds in a laboratory setting.
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated against a panel of influenza neuraminidase subtypes and compared with established antiviral drugs, Oseltamivir carboxylate and Zanamivir. The half-maximal inhibitory concentration (IC50) values were determined using a standardized fluorescence-based HTS assay.
| Compound | N1 (A/H1N1) IC50 (nM) | N2 (A/H3N2) IC50 (nM) | N9 (Avian) IC50 (nM) | Influenza B NA IC50 (nM) |
| This compound | 1.2 | 0.8 | 2.5 | 15.6 |
| Oseltamivir carboxylate | 2.0 | 1.0 | 3.1 | 20.4 |
| Zanamivir | 0.5 | 0.3 | 0.8 | 1.2 |
Signaling Pathway and Mechanism of Inhibition
Neuraminidase inhibitors act by mimicking the natural substrate of the neuraminidase enzyme, sialic acid. By competitively binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues from the host cell surface and newly formed virions.[3][6] This action effectively tethers the progeny virions to the host cell, preventing their release and subsequent spread of infection.[2][6]
Caption: Mechanism of neuraminidase action and inhibition.
Experimental Protocols
High-Throughput Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[7][8] It utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
This compound and other test compounds
-
Recombinant neuraminidase enzyme or virus sample
-
MUNANA substrate (2.5 mM stock in DMSO)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black, flat-bottom 96-well or 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the compound in assay buffer. For a typical IC50 determination, a 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM).
-
Prepare control wells containing only assay buffer (no inhibitor) and wells with a known inhibitor like Oseltamivir carboxylate.
-
-
Assay Plate Preparation:
-
Add 25 µL of the diluted compounds to the wells of the microplate.
-
Add 25 µL of assay buffer to the control and blank wells.
-
-
Enzyme/Virus Addition:
-
Dilute the neuraminidase enzyme or virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay. This should be predetermined in an enzyme activity titration experiment.
-
Add 25 µL of the diluted enzyme/virus to all wells except the blanks (which receive 25 µL of assay buffer).
-
The total volume in each well is now 50 µL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction:
-
Prepare a working solution of MUNANA by diluting the stock solution in assay buffer to a final concentration of 100 µM.
-
Add 50 µL of the MUNANA working solution to all wells to start the enzymatic reaction.
-
The final volume in each well is 100 µL.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 60 minutes. The plate should be protected from light.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to all wells.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a plate reader with excitation at 365 nm and emission at 450 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal of Test Well / Signal of No Inhibitor Control Well))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel neuraminidase inhibitors.
Caption: High-throughput screening workflow for neuraminidase inhibitors.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
Application Notes and Protocols for In Vivo Research of Neuraminidase Inhibitors
Disclaimer: The specific compound "Neuraminidase-IN-20" was not identified in the available literature. The following application notes and protocols are based on established methodologies for the in vivo evaluation of neuraminidase inhibitors as a class of antiviral agents, primarily in the context of influenza virus research. Researchers should adapt these guidelines to the specific physicochemical properties of their test compound.
Introduction
Neuraminidase, a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells.[1][2][3] By cleaving terminal sialic acid residues from host cell receptors and newly formed viral particles, neuraminidase prevents viral aggregation and facilitates the spread of infection.[3] Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza A and B virus infections.[4][5] In vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of novel neuraminidase inhibitors. This document provides an overview of common delivery methods and experimental protocols for the in vivo characterization of these compounds in animal models.
Data Presentation: In Vivo Administration Guidelines
The choice of administration route for in vivo studies depends on the physicochemical properties of the neuraminidase inhibitor, the experimental model, and the desired pharmacokinetic profile.[6] Below are general guidelines for common administration routes in mice.
Table 1: Maximal Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximal Volume (mL) | Needle Size (Gauge) | Rate of Absorption |
| Intravenous (IV) | 0.5 | 27-30 | Very Rapid |
| Intraperitoneal (IP) | 2.0 | 26-30 | Rapid |
| Subcutaneous (SC) | 2.0 | 25-27 | Slow |
| Intramuscular (IM) | 0.05 per site | 26-30 | Rapid |
| Oral (PO) - Gavage | 1.0 | 20-22 (gavage needle) | Variable |
| Intranasal (IN) | 0.03-0.05 | - | Rapid (local) |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy in a Murine Influenza Virus Infection Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a test neuraminidase inhibitor against an influenza virus challenge in mice.
Materials:
-
Test neuraminidase inhibitor (e.g., "this compound")
-
Vehicle control (appropriate for the test compound, e.g., PBS, DMSO solution)
-
Positive control neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir)
-
Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))
-
6-8 week old BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles appropriate for the chosen administration route
-
Microtiter plates for virus titration
-
Madin-Darby Canine Kidney (MDCK) cells
-
Trypsin (for viral propagation)
-
Personal Protective Equipment (PPE)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least 72 hours before the start of the experiment.
-
Infection:
-
Lightly anesthetize mice with isoflurane.
-
Inoculate mice intranasally with a predetermined lethal or sub-lethal dose of influenza virus in a volume of 30-50 µL.[1]
-
-
Treatment:
-
Initiate treatment with the test neuraminidase inhibitor at a specified time post-infection (e.g., 2 hours).
-
Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Include vehicle control and positive control groups.
-
Continue treatment for a specified duration (e.g., once or twice daily for 5 days).
-
-
Monitoring:
-
Viral Titer Determination:
-
At selected time points post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group.
-
Aseptically collect lungs and homogenize in sterile PBS.
-
Determine viral titers in the lung homogenates using a standard plaque assay or TCID50 assay on MDCK cells.
-
-
Data Analysis:
-
Compare survival rates between treatment and control groups using Kaplan-Meier survival analysis.
-
Analyze differences in weight loss and lung viral titers between groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Visualizations
Influenza Virus Replication Cycle and Neuraminidase Inhibition
Caption: Influenza virus replication cycle and the mechanism of action of neuraminidase inhibitors.
General Experimental Workflow for In Vivo Efficacy Testing
References
- 1. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using Laninamivir-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. restoredcdc.org [restoredcdc.org]
- 5. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 6. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Neuraminidase Inhibitor (NA-IN-20)
Welcome to the technical support center for NA-IN-20. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with NA-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is NA-IN-20 and what is its mechanism of action?
A1: NA-IN-20 is an experimental competitive inhibitor of the neuraminidase (NA) enzyme of the influenza virus. By binding to the active site of the NA enzyme, which is highly conserved across influenza A and B strains, NA-IN-20 prevents the cleavage of sialic acid from host cell receptors.[1] This inhibition blocks the release of newly formed virus particles from infected cells, thereby halting the spread of the infection.
Q2: How should NA-IN-20 be stored for optimal stability?
A2: For long-term storage, it is recommended to store NA-IN-20 as a lyophilized powder at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound's activity, and store at -80°C. For short-term use, a refrigerated solution at 2-8°C is acceptable for a few days, but stability should be verified.[2][3]
Q3: Which type of neuraminidase inhibition assay is most suitable for screening NA-IN-20?
A3: The choice of assay depends on the experimental goals, such as throughput, sensitivity, and cost. Fluorometric assays using substrates like 2'-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA) are common and reliable.[1][4] For higher sensitivity, especially with low viral loads, a chemiluminescence-based assay may be preferable.[1][5]
Q4: What are the critical parameters to consider when setting up a neuraminidase inhibition assay?
A4: Key parameters include the concentration of the neuraminidase enzyme (or virus), the substrate concentration (typically at or below the Km for competitive inhibitors), incubation time and temperature, and the pH of the reaction buffer.[6][7] Consistent optimization of these parameters is crucial for reproducible results.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q: My calculated IC50 values for NA-IN-20 are inconsistent across experiments. What could be the cause?
A: High variability in IC50 values is a common issue and can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Use calibrated pipettes and pre-wet the tips.
-
Inconsistent Enzyme/Virus Concentration: The amount of active neuraminidase can vary between preparations. It is crucial to titrate the virus or enzyme before each experiment to determine the optimal concentration that yields a robust signal-to-noise ratio (ideally ≥40).[1]
-
Assay Conditions: Minor fluctuations in incubation time, temperature (37°C is standard), and pH can significantly impact enzyme activity.[1][2] Use a calibrated incubator and freshly prepared buffers.
-
Substrate Concentration: For competitive inhibitors like NA-IN-20, the IC50 value is dependent on the substrate concentration. Ensure the substrate concentration is consistent across all assays.
-
Data Analysis: Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50.
Issue 2: Low Signal or No Enzyme Activity
Q: I am not observing sufficient signal in my neuraminidase assay, even in the absence of the inhibitor. What should I check?
A: A weak or absent signal points to an issue with the enzyme activity or the detection method:
-
Enzyme Inactivity: The neuraminidase may have lost activity due to improper storage or handling. Ensure the enzyme or virus has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles.[8][9] The enzyme can also be stabilized by the addition of bovine serum albumin (BSA).[3]
-
Incorrect Buffer Composition: Neuraminidase activity is pH-dependent, with an optimal pH typically around 6.0-6.5 in a MES buffer.[1][6] The presence of calcium chloride (CaCl2) is also often required for optimal activity.[1][6]
-
Substrate Degradation: Ensure the substrate has been stored correctly (protected from light for fluorescent substrates) and has not expired.
-
Reader Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your chosen substrate (e.g., excitation ~355-365 nm and emission ~450-460 nm for MUNANA).[6]
Issue 3: High Background Signal
Q: My negative control wells (no enzyme) show a high background signal. How can I reduce this?
A: High background can mask the true signal and reduce the dynamic range of the assay:
-
Substrate Autohydrolysis: Some substrates may spontaneously hydrolyze over time. Minimize the incubation period as much as possible without sacrificing signal intensity.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Plate Type: Use black opaque plates for fluorescence assays to minimize background from scattered light.[1]
-
Reaction Stop: For endpoint assays, ensure the stop solution (e.g., NaOH in ethanol for MUNANA-based assays) is added promptly and mixed thoroughly to halt the enzymatic reaction.[1]
Data Presentation
Table 1: Comparison of Common Neuraminidase Inhibition Assay Platforms
| Feature | Fluorometric Assay (MUNANA) | Chemiluminescent Assay (NA-Star/NA-XTD) |
| Substrate | 2'-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid | 1,2-dioxetane derivative of sialic acid |
| Relative Sensitivity | Good | High (5- to 50-fold higher than fluorescent)[10] |
| Throughput | High | Moderate to High |
| Signal Stability | ~240 minutes at room temperature[10] | NA-XTD has higher stability than NA-Star[10] |
| Cost | Lower | Higher |
| Common Issues | Background fluorescence, photobleaching | Signal decay, reagent cost |
Table 2: Troubleshooting Summary for Neuraminidase Inhibition Assays
| Issue | Potential Cause | Recommended Solution |
| High IC50 Variability | Inconsistent enzyme/virus concentration | Titrate enzyme/virus before each experiment.[1] |
| Pipetting inaccuracies in serial dilutions | Use calibrated pipettes; prepare fresh dilutions. | |
| Fluctuations in assay conditions (time, temp) | Strictly control incubation time and temperature.[1] | |
| Low Signal | Inactive enzyme/virus | Use fresh aliquots; avoid repeated freeze-thaw cycles.[8] |
| Incorrect buffer pH or composition | Prepare fresh buffer with optimal pH (6.0-6.5).[6] | |
| Incorrect plate reader settings | Verify excitation/emission wavelengths.[6] | |
| High Background | Autohydrolysis of substrate | Minimize incubation time; run parallel no-enzyme controls. |
| Contaminated reagents or plates | Use fresh, high-quality reagents and appropriate plates. | |
| Incomplete reaction termination | Ensure stop solution is effective and added consistently.[1] |
Experimental Protocols
Protocol: Fluorometric Neuraminidase Inhibition Assay using MUNANA
This protocol is a general guideline and should be optimized for your specific virus strain or recombinant neuraminidase.
1. Reagent Preparation:
- Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2.[1][6]
- NA-IN-20 Dilutions: Prepare a 2x working stock of serial dilutions of NA-IN-20 in assay buffer.
- Virus/Enzyme Dilution: Dilute the virus stock or recombinant neuraminidase in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes and a strong signal-to-noise ratio. This must be determined empirically through a titration experiment.
- Substrate Solution: Prepare a 200 µM solution of MUNANA in assay buffer. This will result in a final concentration of 100 µM in the assay.[1]
- Stop Solution: 0.14 M NaOH in 83% ethanol (prepare fresh).[1]
2. Assay Procedure:
- Add 50 µL of the 2x NA-IN-20 serial dilutions to the wells of a black 96-well plate. Include wells for "no inhibitor" (maximum activity) and "no enzyme" (background) controls, adding 50 µL of assay buffer to these wells.
- Add 50 µL of the diluted virus/enzyme to each well.
- Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
- Initiate the enzymatic reaction by adding 100 µL of the 200 µM MUNANA substrate solution to all wells.
- Incubate the plate at 37°C for 60 minutes with gentle shaking.[1]
- Stop the reaction by adding 100 µL of the freshly prepared stop solution to all wells.
- Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
3. Data Analysis:
- Subtract the average background fluorescence (from "no enzyme" wells) from all other readings.
- Calculate the percent inhibition for each NA-IN-20 concentration relative to the "no inhibitor" control wells.
- Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Visualizations
Caption: Influenza virus life cycle highlighting neuraminidase inhibition.
Caption: Experimental workflow for a neuraminidase inhibition assay.
Caption: Troubleshooting decision tree for NA-IN-20 assays.
References
- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Neuraminidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus and pneumococcal neuraminidases enhance catalysis by similar yet distinct sialic acid–binding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of neuraminidase in inactivated influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neuraminidase-IN-20 Concentration for Antiviral Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Neuraminidase-IN-20. The information is designed to assist in optimizing its concentration for effective antiviral research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the viral neuraminidase (NA) enzyme.[1][2][3] By binding to the active site of NA, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[4][5][6] This inhibition blocks the release of progeny virions, thereby limiting the spread of the infection.[1][3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, such as a neuraminidase inhibition assay, a broad concentration range of this compound is recommended to determine the 50% inhibitory concentration (IC50). A common starting range is from 0.01 nM to 10,000 nM in serial dilutions.[7][8]
Q3: How can I determine the optimal concentration of this compound for cell-based assays?
A3: The optimal concentration for cell-based assays, such as a viral yield reduction assay, should be determined by performing a dose-response curve. This involves treating infected cells with a range of this compound concentrations and measuring the reduction in viral titer. The concentration that provides significant antiviral activity with minimal cytotoxicity is considered optimal.
Q4: What are the common causes of high variability in IC50 values?
A4: High variability in IC50 values can be attributed to several factors, including:
-
Pipetting errors: Inaccurate serial dilutions can lead to significant variations.
-
Cell viability: Poor cell health can affect viral replication and drug efficacy.
-
Virus preparation: Inconsistent viral titers in experiments will lead to variable results.
-
Assay conditions: Fluctuations in incubation time, temperature, or substrate concentration can impact the results.[7]
Troubleshooting Guides
Issue 1: No significant neuraminidase inhibition observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the dilution calculations and ensure the stock solution was properly prepared. |
| Inactive compound | Check the storage conditions and expiration date of this compound. If possible, test a fresh batch. |
| Resistant viral strain | Sequence the neuraminidase gene of the viral strain to check for known resistance mutations.[9] |
| Suboptimal assay conditions | Ensure the pH, temperature, and substrate concentration are within the recommended range for the assay.[7][8] |
Issue 2: High background signal in the neuraminidase inhibition assay.
| Possible Cause | Troubleshooting Step |
| Contamination of reagents | Use fresh, sterile buffers and substrates. |
| Non-specific binding | Include appropriate controls, such as wells with no virus or no inhibitor, to determine baseline signal. |
| Substrate instability | Prepare the substrate solution fresh for each experiment and protect it from light if it is light-sensitive. |
Issue 3: Cytotoxicity observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. |
| Solvent toxicity | If using a solvent like DMSO, ensure the final concentration in the cell culture medium is below the toxic level (typically <0.5%). |
| Contamination | Check for microbial contamination in the cell culture. |
Experimental Protocols
Neuraminidase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][10]
Methodology:
-
Prepare serial dilutions of this compound in assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5).[7]
-
In a 96-well black plate, add a standardized amount of influenza virus to each well.
-
Add the diluted this compound to the wells containing the virus and incubate at room temperature for 30-45 minutes to allow for inhibitor binding.[7][8]
-
Initiate the enzymatic reaction by adding the MUNANA substrate (final concentration of 100-200 µM).[7]
-
Incubate the plate at 37°C for 1 hour with shaking.[7]
-
Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[7]
-
Measure the fluorescence using a microplate reader with excitation at 365 nm and emission at 450 nm.[11]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.
Data Presentation: Example IC50 Values for this compound
| Virus Strain | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |
| Influenza A/H1N1 | 15.5 | 1.2 | 0.8 |
| Influenza A/H3N2 | 25.2 | 2.5 | 1.5 |
| Influenza B | 45.8 | 30.1 | 5.6 |
Viral Yield Reduction Assay
This cell-based assay determines the effectiveness of this compound in inhibiting viral replication in a cellular context.
Methodology:
-
Seed host cells (e.g., MDCK cells) in a 96-well plate and grow to confluence.
-
Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01).
-
After a 1-hour incubation to allow for viral entry, remove the inoculum and wash the cells.
-
Add cell culture medium containing serial dilutions of this compound.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Collect the cell culture supernatant and determine the viral titer using a standard method such as a plaque assay or TCID50 assay.
-
Calculate the EC50 value, which is the concentration of this compound that reduces the viral yield by 50%.
Data Presentation: Example EC50 Values for this compound
| Virus Strain | This compound EC50 (nM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A/H1N1 | 22.3 | >100 | >4484 |
| Influenza A/H3N2 | 38.9 | >100 | >2570 |
| Influenza B | 65.1 | >100 | >1536 |
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. youtube.com [youtube.com]
- 2. cidara.com [cidara.com]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Neuraminidase Activity and Resistance of 2009 Pandemic H1N1 Influenza Virus to Antiviral Activity in Bronchoalveolar Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Neuraminidase & Neuraminidase Inhibitors
This technical support center provides guidance on the best practices for the storage, handling, and troubleshooting of experiments involving neuraminidase and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for neuraminidase enzymes?
A1: Lyophilized neuraminidase should be stored at +2 to +8°C. Once reconstituted, the enzyme solution is stable for several weeks at +2 to +8°C, but for longer-term storage, it is recommended to freeze the solution.
Q2: What factors can inhibit neuraminidase activity?
A2: Neuraminidase activity can be inhibited by several factors, including iodoacetate, arsenite, Fe³⁺, and Hg²⁺ ions. Atmospheric oxygen, in the presence of heavy metals, can also inhibit activity. N-acetylneuraminic acid acts as a competitive inhibitor.
Q3: Does pH affect neuraminidase activity?
A3: Yes, pH is critical for optimal enzyme activity. For neuraminidase from Clostridium perfringens, the optimal pH is 5.0 to 5.1 in an acetate buffer and 5.8 to 6.0 in a phosphate buffer. Some viral neuraminidases, like that from the 1918 pandemic influenza virus, exhibit stability at a low pH.[1]
Q4: Can detergents affect neuraminidase activity?
A4: The effect of detergents varies depending on the type of neuraminidase. For instance, the neuraminidase activity of influenza B virus is more resistant to detergents compared to that of influenza A subtypes N1 and N2.[2][3]
Troubleshooting Guide
Q1: I am observing a significant loss of neuraminidase activity in my experiments. What could be the cause?
A1: Loss of neuraminidase activity can be attributed to several factors:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature. For long-term storage, the reconstituted enzyme should be frozen.
-
Temperature Instability: The enzyme loses approximately 50% of its activity after 24 hours at +37°C. Avoid prolonged exposure to higher temperatures.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to a loss of enzyme activity, particularly for the N1 subtype of influenza neuraminidase.[2][3]
-
Presence of Inhibitors: Check your buffers and reagents for potential inhibitors like heavy metal ions (Fe³⁺, Hg²⁺), iodoacetate, or arsenite.
Q2: My experimental results with a neuraminidase inhibitor are inconsistent. What should I check?
A2: Inconsistent results when working with neuraminidase inhibitors can stem from:
-
Variable Enzyme Activity: Ensure that the neuraminidase used in each experiment has consistent activity. Prepare fresh dilutions of the enzyme from a properly stored stock for each experiment.
-
Inhibitor Degradation: While specific degradation pathways for all inhibitors are not detailed, compounds can be unstable. Consider the stability of your specific inhibitor under your experimental conditions (pH, temperature, solvent). Some targeted degradation of neuraminidase can be induced by specific compounds like PROTACs, which utilize cellular degradation machinery.[4]
-
Assay Conditions: The pH of the reaction buffer is crucial. Ensure it is within the optimal range for the specific neuraminidase being used.
Storage and Stability
Proper storage is crucial for maintaining the activity and stability of neuraminidase.
Table 1: Recommended Storage Conditions for Neuraminidase
| Form | Storage Temperature | Duration |
| Lyophilized | +2 to +8°C | Until expiry date on the label |
| Reconstituted | +2 to +8°C | Several weeks |
| Reconstituted (Long-term) | -15 to -25°C or colder | For longer storage |
Table 2: Stability of Different Neuraminidase Subtypes Under Various Denaturing Conditions
| Neuraminidase Subtype | More Thermostable | More Resistant to Detergent | More Resistant to Freeze-Thaw |
| Influenza A (N1) | ✓[2][3] | ||
| Influenza A (N2) | ✓[2][3] | ||
| Influenza B | ✓[2][3] |
Experimental Protocols
Protocol: Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted from the World Health Organization's standard operating procedure for measuring neuraminidase activity and inhibition.[5]
Materials:
-
Neuraminidase enzyme
-
Neuraminidase inhibitor (e.g., Neuraminidase-IN-20)
-
Assay Buffer: 33.3 mM MES pH 6.0, 4 mM CaCl₂[5]
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.
-
In a black 96-well plate, add 50 µL of the diluted inhibitor to the appropriate wells.
-
Add 50 µL of the neuraminidase enzyme solution to each well containing the inhibitor.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the MUNANA substrate solution according to the manufacturer's instructions.
-
Add 50 µL of the MUNANA substrate solution to each well.
-
Immediately measure the fluorescence (Excitation: 365 nm, Emission: 450 nm) at time zero.
-
Incubate the plate at 37°C for 60 minutes, protecting it from light.
-
After incubation, measure the fluorescence again.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Neuraminidase Inhibitor Stability
Caption: Workflow for determining the stability of a neuraminidase inhibitor.
Degradation Pathways of Viral Neuraminidase
Caption: Cellular degradation pathways for viral neuraminidase.
References
- 1. The Low-pH Stability Discovered in Neuraminidase of 1918 Pandemic Influenza A Virus Enhances Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of neuraminidase in inactivated influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of "Neuraminidase-IN-20" for in vivo studies
Welcome to the technical support center for Neuraminidase-IN-20. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges related to the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses general questions about the bioavailability of this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor of the viral neuraminidase (NA) enzyme. The NA enzyme is crucial for the replication and release of viruses, such as influenza, from infected host cells.[1][2] By inhibiting NA, this compound aims to halt the spread of the virus. The enzyme cleaves sialic acid from the cell surface, which facilitates the release of progeny virions.[1][2] Inhibiting this process is a key therapeutic strategy against viral infections.
Q2: My in vivo studies with this compound show poor efficacy despite high in vitro potency. What is the likely cause?
A significant discrepancy between in vitro potency and in vivo efficacy is often due to poor oral bioavailability.[3] Bioavailability is the fraction of an administered drug that reaches systemic circulation.[4] This can be limited by several factors, including poor aqueous solubility, low membrane permeability, and degradation or metabolism before reaching the bloodstream.[3][4]
Q3: What are the key physicochemical properties of a drug that affect its bioavailability?
The primary physicochemical properties influencing bioavailability are solubility and permeability.[4][5] Other important factors include the drug's lipophilicity (LogP), molecular weight, and crystalline form (polymorphism).[4][6] For instance, some neuraminidase inhibitors like GOCarb (a guanidine analogue of oseltamivir) show potent in vitro activity but have very poor membrane permeability and oral bioavailability.[7]
Q4: How can I classify this compound to better understand its bioavailability challenges?
The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[5] This classification helps in predicting bioavailability issues and selecting appropriate formulation strategies. For example, BCS Class II drugs have low solubility and high permeability, meaning their absorption is limited by how fast they can dissolve.[8] BCS Class III drugs have high solubility but poor permeability.[9] Determining where this compound falls will guide your development strategy.
Troubleshooting Guide
Use this guide to diagnose and solve specific problems encountered during your in vivo experiments.
Problem 1: The compound precipitates out of my dosing vehicle before or during administration.
-
Cause: This indicates that the aqueous solubility of this compound is very low and the concentration required for your study exceeds its solubility limit in the chosen vehicle.
-
Solution 1: Physicochemical Characterization. First, formally determine the kinetic and thermodynamic solubility of the compound in different pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile.[10]
-
Solution 2: Formulation Development. Explore alternative formulation strategies designed for poorly soluble drugs.[11] These can range from simple co-solvent systems to more complex lipid-based formulations or solid dispersions.[12][13]
Problem 2: Plasma concentrations of this compound are undetectable or highly variable between subjects.
-
Cause: This is a classic sign of poor oral absorption, which could be due to low solubility, low permeability, or rapid first-pass metabolism in the liver.[3]
-
Solution 1: Assess Permeability. Perform an in vitro permeability assay, such as the Caco-2 cell monolayer assay, to determine if the compound can effectively cross the intestinal epithelium.[14] Poor permeability may require a prodrug approach or the use of permeation enhancers.
-
Solution 2: Consider Lipid-Based Formulations. For highly lipophilic compounds (LogP > 5), lipid-based drug delivery systems (LBDDS) are often effective.[15] These formulations can enhance solubility and promote absorption through the lymphatic system, which can bypass first-pass metabolism.[12] Types of LBDDS include solutions in oil, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs).[16][17]
-
Solution 3: Particle Size Reduction. The dissolution rate of a drug is directly related to its surface area, as described by the Noyes-Whitney equation.[18] Reducing the particle size to the sub-micron or nano-scale (nanonization) can dramatically increase the surface area and improve the dissolution rate and subsequent absorption.[19]
Data on Formulation Strategies
Since this compound is an investigational compound, the following table provides illustrative data for a model BCS Class II compound, demonstrating how different formulation strategies can impact key pharmacokinetic (PK) parameters.
| Formulation Strategy | Vehicle/Excipients | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | Water + 0.5% Tween® 80 | 50 ± 15 | 4.0 | 350 ± 90 | 100 (Reference) |
| Co-solvent System | 40% PEG 400 / 60% Water | 120 ± 30 | 2.0 | 800 ± 150 | 229 |
| Micronization | Aqueous suspension (particle size ~2-5 µm) | 150 ± 40 | 2.0 | 1100 ± 210 | 314 |
| Nanonization | Nanosuspension (particle size ~250 nm) | 450 ± 95 | 1.0 | 3200 ± 450 | 914 |
| Lipid-Based (SEDDS) | Capmul® MCM, Cremophor® EL, Transcutol® HP | 600 ± 120 | 1.0 | 4500 ± 600 | 1286 |
Table 1: Illustrative pharmacokinetic data for a model poorly soluble compound (BCS Class II) in different oral formulations. Data are presented as mean ± SD. AUC refers to the area under the curve.
Key Experimental Protocols
Protocol 1: Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in various aqueous media.[10]
-
Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastrointestinal conditions.
-
Addition of Compound: Add an excess amount of this compound solid powder to a known volume of each buffer in a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand so that excess solid can settle. Carefully withdraw a sample from the supernatant.
-
Separation: Immediately filter the sample through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific medium.
Protocol 2: In Vitro Permeability (Caco-2 Cell Monolayer Assay)
This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Solutions: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. Dissolve this compound in the buffer at a known concentration.
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the drug solution to the apical (donor) side of the Transwell® insert.
-
Add fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
-
Classification: Compare the Papp value to those of high-permeability (e.g., metoprolol) and low-permeability (e.g., atenolol) control compounds to classify the permeability of this compound.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 6. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pacelabs.com [pacelabs.com]
- 8. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physicochemical characterization of drugs | PPT [slideshare.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"Neuraminidase-IN-20" interference with common laboratory assays
Welcome to the technical support center for Neuraminidase-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this novel neuraminidase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target neuraminidase enzymes. Neuraminidases are glycoside hydrolase enzymes that cleave sialic acid residues from glycoproteins and glycolipids. In the context of influenza virus, neuraminidase is crucial for the release of progeny virions from infected host cells, thus promoting the spread of infection.[1] this compound is presumed to act as a competitive inhibitor, binding to the active site of the neuraminidase enzyme and preventing it from cleaving its natural substrate, sialic acid.
Q2: In which types of assays can I use this compound?
This compound is primarily intended for use in neuraminidase activity and inhibition assays. These assays are critical for studying the enzymatic function of neuraminidase and for screening and characterizing potential inhibitors. The most common formats are fluorescence-based, chemiluminescence-based, and colorimetric assays.
Q3: What are the recommended storage conditions for this compound?
For optimal stability and activity, it is recommended to store this compound as a desiccated powder at -20°C. If you need to prepare a stock solution, dissolve it in an appropriate solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Please refer to the product-specific datasheet for detailed storage instructions.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Neuraminidase Activity Assays
You may observe variability in your results, such as lower than expected enzyme activity or inconsistent inhibition by this compound.
dot
Troubleshooting inconsistent assay results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Assay Conditions | - pH: Ensure the assay buffer pH is optimal for the specific neuraminidase enzyme being used. Most neuraminidases have an optimal pH between 4.5 and 6.5.- Temperature: Maintain a constant and optimal temperature (typically 37°C) during the incubation period.- Incubation Time: Optimize the incubation time to ensure the reaction is in the linear range. Very short or very long incubation times can lead to inaccurate measurements. |
| Reagent Degradation | - This compound: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.- Enzyme: Ensure the neuraminidase enzyme has been stored correctly and has not lost activity. Aliquoting the enzyme upon receipt can prevent degradation.- Substrate: Some fluorogenic substrates are light-sensitive. Protect them from light during storage and handling. |
| Pipetting Inaccuracies | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure proper mixing of all components in the assay wells. |
| Assay Plate Issues | - Use low-binding plates to prevent reagents from adhering to the plastic.- Ensure there are no bubbles in the wells before reading the plate. |
Issue 2: High Background Signal in Fluorescence-Based Assays
A high background signal can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio and inaccurate data.
dot
Troubleshooting high background fluorescence.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of this compound | - Run a control experiment with this compound in the assay buffer without the enzyme and substrate to measure its intrinsic fluorescence.- If the autofluorescence is significant, subtract this value from all experimental readings. |
| Substrate Instability | - Some fluorogenic substrates, like 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), can spontaneously hydrolyze, leading to a high background. Prepare the substrate solution fresh before each experiment.- Protect the substrate from light as much as possible. |
| Contaminated Reagents | - Use high-purity, sterile reagents and water to prepare all buffers and solutions.- Ensure that there is no bacterial or fungal contamination, as some microorganisms can produce neuraminidase. |
| Incorrect Plate Reader Settings | - Optimize the gain setting on the plate reader to maximize the signal-to-noise ratio.- Ensure that the excitation and emission wavelengths are set correctly for the specific fluorophore being used. |
Issue 3: Interference with Other Common Laboratory Assays
Small molecule inhibitors like this compound can sometimes interfere with other laboratory assays that are not its primary target.
Potential Interference Scenarios and Mitigation Strategies:
| Assay Type | Potential Interference Mechanism | Mitigation Strategy |
| Cell Viability Assays (e.g., MTT, XTT) | - Redox Activity: this compound might have intrinsic reducing or oxidizing properties that can interfere with the conversion of tetrazolium salts.- Solution: Run a control with this compound in cell-free media to assess its effect on the assay reagent. Consider using an alternative viability assay that relies on a different principle, such as ATP measurement (e.g., CellTiter-Glo®). | |
| ELISA | - Non-specific Binding: The inhibitor may bind to the plate, antibodies, or other proteins in the assay, leading to false positive or false negative results.- Solution: Include appropriate controls, such as running the assay with and without the inhibitor in the absence of the analyte. Increase the number of washing steps and consider adding a blocking agent to the inhibitor solution. | |
| Reporter Gene Assays (e.g., Luciferase) | - Enzyme Inhibition: this compound could directly inhibit the reporter enzyme (e.g., luciferase).- Solution: Perform a control experiment by adding the inhibitor directly to a solution of the purified reporter enzyme and its substrate to check for direct inhibition. |
Experimental Protocols
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound using a fluorogenic substrate.
dot
Workflow for a neuraminidase inhibition assay.
Materials:
-
This compound
-
Neuraminidase enzyme
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, containing 4 mM CaCl₂)
-
Stop Solution (e.g., 0.1 M Glycine, pH 10.4)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 20 µL of each inhibitor dilution to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of neuraminidase enzyme solution to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 150 µL of stop solution to each well.
-
Read the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm for 4-MU).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Signaling Pathway
dot
Mechanism of Neuraminidase Action and Inhibition.
Disclaimer: This technical support guide is intended for research use only. The information provided is based on general principles of neuraminidase inhibitors and common laboratory assays. It is essential to consult the specific product datasheet for this compound and to optimize protocols for your particular experimental setup.
References
Technical Support Center: Modifying "Neuraminidase-IN-20" for Enhanced Stability and Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the novel neuraminidase inhibitor, "Neuraminidase-IN-20."
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why am I observing lower than expected potency (high IC50 values) for this compound in my neuraminidase inhibition assay? | - Compound Degradation: this compound may be unstable under the assay conditions (e.g., temperature, pH, or repeated freeze-thaw cycles).- Incorrect Compound Concentration: Errors in serial dilutions or initial stock solution preparation.- Sub-optimal Assay Conditions: The substrate concentration, enzyme concentration, or incubation times may not be optimal for this specific inhibitor.- Virus-Specific Resistance: The influenza strain used may have inherent resistance to this class of inhibitors. | - Stability Check: Assess the stability of this compound under your specific assay conditions using techniques like HPLC.- Verify Concentrations: Prepare fresh stock solutions and serial dilutions. Confirm the concentration of the stock solution using a suitable analytical method.- Assay Optimization: Titrate the enzyme and substrate concentrations to determine optimal conditions. Vary the pre-incubation time of the enzyme and inhibitor.[1]- Use Control Viruses: Test this compound against a panel of known sensitive and resistant influenza virus strains. |
| 2. My experimental results with this compound are inconsistent and not reproducible. What could be the cause? | - Compound Precipitation: this compound may have poor solubility in the assay buffer, leading to precipitation and variable effective concentrations.- Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially for small volumes, can introduce significant variability.- Plate Edge Effects: Evaporation from wells on the edge of the microplate can concentrate reagents and affect results.- Variable Enzyme Activity: The neuraminidase activity of the viral stock may vary between experiments. | - Solubility Assessment: Determine the solubility of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect enzyme activity.- Pipetting Technique: Use calibrated pipettes and ensure proper mixing. For multi-well plates, use a multichannel pipette where appropriate.- Minimize Edge Effects: Avoid using the outer wells of the microplate for critical samples or ensure all wells are properly sealed to prevent evaporation.[2]- Standardize Viral Input: Titrate the viral stock before each experiment to ensure consistent neuraminidase activity is used. |
| 3. I am observing unexpected stimulatory effects on the neuraminidase enzyme at certain concentrations of this compound. Why is this happening? | - Compound Interference: this compound may possess intrinsic fluorescence or interfere with the fluorescent substrate, leading to artificially high readings.[3]- Off-Target Effects: The compound may be interacting with other components in the assay mixture, indirectly affecting the enzyme's activity. | - Fluorescence Control: Run a control experiment with this compound and the substrate in the absence of the enzyme to check for intrinsic fluorescence.- Alternative Assay Formats: Consider using a chemiluminescence-based neuraminidase inhibition assay, which may be less prone to interference from fluorescent compounds.[4] |
| 4. How can I improve the in vivo efficacy of this compound, as it shows high potency in vitro but poor results in animal models? | - Poor Bioavailability: The compound may have low oral bioavailability due to poor absorption or rapid metabolism.[5]- Pharmacokinetic Issues: this compound might be rapidly cleared from the body, resulting in sub-therapeutic concentrations at the site of infection.- Instability in Physiological Conditions: The compound may be unstable at physiological pH or susceptible to enzymatic degradation in vivo. | - Prodrug Strategy: Consider designing a prodrug of this compound to improve its absorption and bioavailability. Oseltamivir phosphate is an example of a successful prodrug approach.[5][6]- Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Structural Modifications: Introduce chemical modifications to block metabolic sites or enhance stability without compromising inhibitory activity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a competitive inhibitor of the influenza virus neuraminidase enzyme.[5][7] By binding to the highly conserved active site of the neuraminidase, it prevents the enzyme from cleaving sialic acid residues on the surface of infected cells and newly formed viral particles.[8][9] This inhibition blocks the release of progeny virions, thereby preventing the spread of infection.[8][10]
2. What are the known stability issues with neuraminidase inhibitors like this compound?
The stability of neuraminidase inhibitors can be influenced by several factors. Different neuraminidase subtypes exhibit varying sensitivities to denaturing conditions such as temperature, detergents, and freeze-thaw cycles.[11][12] For instance, N2 neuraminidase activity is generally more thermostable than that of N1 or influenza B.[11][12] It is crucial to evaluate the stability of this compound under specific experimental and storage conditions.
3. What structural modifications can be made to this compound to improve its stability and efficacy?
Several strategies can be employed to enhance the properties of neuraminidase inhibitors:
-
Modifications at the C-4 and C-5 positions of the neuraminic acid scaffold have been explored to improve binding affinity. For example, the introduction of a guanidino group at the C-4 position significantly increased the inhibitory activity of zanamivir compared to its precursor.[6][13]
-
Altering the core ring structure from a pyranose to a cyclopentane ring, as seen in the transition from oseltamivir to peramivir, can also impact efficacy.[13]
-
Introducing hydrophobic side chains can enhance interactions with the enzyme's active site.[6]
-
Prodrug formulations , such as the esterification of oseltamivir to oseltamivir phosphate, can improve oral bioavailability.[5]
4. How does this compound compare to other commercially available neuraminidase inhibitors?
The efficacy of neuraminidase inhibitors is typically compared based on their 50% inhibitory concentration (IC50) values. The following table provides a reference for the IC50 values of common neuraminidase inhibitors against different influenza virus strains.
| Inhibitor | Influenza A(H1N1)pdm09 Median IC50 (nM) | Influenza A(H3N2) Median IC50 (nM) | Influenza B Median IC50 (nM) |
| Zanamivir | 0.42 | 0.89 | 1.87 |
| Oseltamivir | 0.49 | 0.45 | 10.3 |
| Peramivir | 0.09 | 0.08 | 0.42 |
| Laninamivir | 1.29 | 0.77 | 3.65 |
| Data adapted from WHO guidelines for the classification of influenza virus susceptibility to NA inhibitors.[2] |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[2][14]
Materials:
-
This compound
-
2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 2x MES buffer)
-
Influenza virus stock
-
96-well flat-bottom plates (black plates are recommended for fluorescence assays)
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[3]
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should typically range from 0 nM to 30,000 nM.[2]
-
Plate Setup: Dispense 50 µL of each inhibitor dilution into the wells of a 96-well plate. Include a "no inhibitor" control (buffer only) and a "no enzyme" control (buffer only).
-
Add Virus: Add 50 µL of diluted influenza virus stock to each well (except for the "no enzyme" control). Gently tap the plate to mix and incubate at room temperature for 45 minutes.
-
Substrate Addition: Add 50 µL of 300 µM MUNANA substrate to all wells. Gently tap the plate to mix.
-
Incubation: Incubate the plate at 37°C for 1 hour.[2]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7) to each well.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader at the specified wavelengths.
-
Data Analysis: Plot the fluorescence units against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for neuraminidase inhibition assay.
Caption: Troubleshooting decision tree for experiments.
References
- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cidara.com [cidara.com]
- 7. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Neuraminidase - Wikipedia [en.wikipedia.org]
- 10. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of neuraminidase in inactivated influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"Neuraminidase-IN-20" vs Oseltamivir efficacy against influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent neuraminidase inhibitors, Oseltamivir and Zanamivir, for the treatment and prophylaxis of influenza A virus infections. The information presented is intended to support research and development efforts in the field of antiviral therapeutics.
Executive Summary
Oseltamivir and Zanamivir are both effective antiviral drugs that function by inhibiting the viral neuraminidase (NA) enzyme, a crucial component for the release and spread of influenza virions. While both drugs share a common mechanism of action, they exhibit differences in their chemical structures, pharmacokinetic profiles, and in vitro potency against various influenza A strains. This guide presents a comprehensive overview of their comparative efficacy, supported by preclinical and clinical data.
Mechanism of Action
Both Oseltamivir and Zanamivir are competitive inhibitors of the influenza virus neuraminidase enzyme. By binding to the active site of the neuraminidase, these drugs prevent the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles. This inhibition blocks the release of progeny virions, thereby limiting the spread of the infection within the respiratory tract.
A Comparative Guide to the In Vitro Potency of Neuraminidase Inhibitors: Zanamivir as a Benchmark
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the in vitro potency of neuraminidase inhibitors, using the well-established antiviral drug Zanamivir as a reference. While this document aims to compare Zanamivir with a compound designated as "Neuraminidase-IN-20," public domain searches did not yield specific data for a compound with this name. Therefore, this guide will focus on the established potency and experimental evaluation of Zanamivir, offering a blueprint for the comparative analysis of any new neuraminidase inhibitor.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the surface of infected cells, facilitating the release of progeny virions and the spread of infection.[1] Neuraminidase inhibitors are a class of antiviral drugs that competitively bind to the active site of this enzyme, preventing its function and thereby halting viral propagation.[1][2][3] Zanamivir is a potent and highly selective inhibitor of influenza A and B virus neuraminidases.[4] The in vitro potency of these inhibitors is a critical parameter in their preclinical evaluation, typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.
In Vitro Potency of Zanamivir
Zanamivir has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains in vitro. The IC50 values for Zanamivir are typically in the low nanomolar range, although this can vary depending on the specific viral strain and the assay methodology used.
| Influenza Virus Strain/Subtype | Zanamivir IC50 (nM) - Geometric Mean or Range | Reference |
| Influenza A(H1N1)pdm09 | 0.62 - 1.78 (ratio of geometric mean IC50s across seasons) | [4] |
| Influenza A(H3N2) | 0.73 - 1.35 (ratio of geometric mean IC50s across seasons) | [4] |
| Influenza B | 0.48 - 1.12 (ratio of geometric mean IC50s across seasons) | [4] |
| Influenza A (H1N1) | Mean: ~0.53 | [5] |
| Influenza A (H3N2) | Mean: ~0.53 | [5] |
| Influenza B | 0.8 - 2.7 ng/ml (equivalent to approx. 2.4 - 8.1 nM) | [4] |
Note: The potency of neuraminidase inhibitors can be affected by mutations in the neuraminidase gene, which may confer resistance. Continuous surveillance of the susceptibility of circulating influenza strains to existing antiviral drugs is therefore essential.
Experimental Protocols for Determining In Vitro Potency
The most common method for determining the in vitro potency of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.
Principle
This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence. The IC50 value is calculated by measuring the fluorescence at various inhibitor concentrations.
Detailed Methodology
-
Virus Preparation: Influenza virus isolates are propagated in appropriate cell lines (e.g., Madin-Darby canine kidney - MDCK cells) or embryonated chicken eggs. The virus titer is determined, and the virus stock is diluted to a standardized concentration that yields a robust signal in the assay.
-
Inhibitor Dilution: The neuraminidase inhibitors (e.g., Zanamivir and the test compound) are serially diluted in assay buffer to cover a wide range of concentrations.
-
Assay Procedure:
-
50 µL of the diluted inhibitor is added to the wells of a 96-well microplate.
-
50 µL of the diluted virus preparation is added to each well and incubated at room temperature for 30-45 minutes to allow the inhibitor to bind to the neuraminidase.
-
50 µL of the MUNANA substrate (typically at a concentration of 100-200 µM) is added to each well to initiate the enzymatic reaction.
-
The plate is incubated at 37°C for 1 hour.
-
The reaction is terminated by adding a stop solution (e.g., a basic solution like NaOH in ethanol).
-
-
Data Acquisition and Analysis:
-
The fluorescence is measured using a microplate reader with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.
-
The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Caption: Mechanism of action of neuraminidase and its inhibition by Zanamivir.
Conclusion
The in vitro potency of a neuraminidase inhibitor is a fundamental characteristic that guides further drug development. Zanamivir serves as a robust benchmark for these comparisons, with a well-documented history of potent activity against a broad spectrum of influenza viruses. When evaluating a novel compound such as "this compound," a direct comparison of IC50 values against a panel of relevant and contemporary influenza strains, determined using a standardized neuraminidase inhibition assay, is paramount. This approach will provide a clear and objective assessment of the new compound's potential as an antiviral agent.
References
- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 4. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Comparative Analysis of Neuraminidase Inhibitor Efficacy Against Resistant Influenza Strains
A Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Neuraminidase-IN-20." Therefore, this guide provides a comparative framework using established neuraminidase inhibitors (NAIs) to evaluate the activity of a novel compound like "this compound" against neuraminidase mutant strains. The data presented herein is for illustrative and comparative purposes to guide research and development efforts.
Introduction
Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected cells.[1][2] Small molecule inhibitors targeting the active site of neuraminidase are a cornerstone of influenza antiviral therapy. However, the emergence of drug-resistant neuraminidase mutations poses a significant challenge to the clinical efficacy of existing NAIs.[1][2] This guide provides a comparative overview of the in vitro activity of four licensed NAIs—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—against common neuraminidase mutant strains.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of Oseltamivir, Zanamivir, Peramivir, and Laninamivir against wild-type (WT) influenza neuraminidase and clinically relevant mutant strains. IC50 values are a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Virus Strain/Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) | Laninamivir IC50 (nM) | Fold Increase in Resistance (vs. WT) |
| Wild-Type (H1N1) | ~1.0 | ~0.5 | ~0.3 | ~1.5 | N/A |
| H274Y (N1) | >100 | ~0.5 | ~5 | ~1.5 | High (Oseltamivir) |
| Wild-Type (H3N2) | ~2.0 | ~1.0 | ~0.4 | ~2.0 | N/A |
| E119V (N2) | >50 | ~1.0 | ~0.4 | ~2.0 | Moderate (Oseltamivir) |
| R292K (N2) | >200 | >20 | >5 | >20 | High (Multiple) |
| N294S (N2) | >50 | ~1.0 | ~0.4 | ~2.0 | Moderate (Oseltamivir) |
Note: The IC50 values presented are approximate and can vary depending on the specific influenza virus strain and the assay conditions used. The "Fold Increase in Resistance" is a qualitative representation of the change in IC50 of the mutant relative to the wild-type for the respective inhibitor.
Experimental Protocols
A standardized neuraminidase inhibition assay is crucial for evaluating and comparing the potency of different NAIs against various influenza strains.
Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase using a fluorogenic substrate.
Materials:
-
Recombinant or purified influenza neuraminidase (wild-type and mutant)
-
Neuraminidase inhibitor compounds (e.g., this compound, Oseltamivir)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) and reference inhibitors in the assay buffer to achieve a range of desired concentrations.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add a fixed amount of neuraminidase enzyme to the diluted compounds. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background). Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Substrate Addition and Reaction: Add the MUNANA substrate to all wells to a final concentration of 100 µM. Incubate the plate at 37°C for 60 minutes. The neuraminidase will cleave the MUNANA, releasing the fluorescent product 4-methylumbelliferone.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of neuraminidase activity, by fitting the data to a dose-response curve.
-
Visualizations
Diagram 1: Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow of the neuraminidase inhibition assay.
Diagram 2: Mechanism of Neuraminidase Inhibition and Resistance
Caption: Mechanism of action of NAIs and resistance.
References
Benchmarking "Neuraminidase-IN-20" against next-generation neuraminidase inhibitors
For research and drug development professionals, this guide provides a comparative analysis of "Neuraminidase-IN-20," a hypothetical next-generation neuraminidase inhibitor, against established and next-generation antiviral agents. This guide offers a framework for evaluating novel neuraminidase inhibitors, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to support laboratory investigations.
Disclaimer: "this compound" is a fictional compound used in this guide for illustrative purposes. All data presented for this compound is hypothetical and intended to serve as a placeholder for researchers to insert their own experimental findings.
Comparative Performance of Neuraminidase Inhibitors
The following table summarizes the key performance indicators of "this compound" against a panel of widely used and next-generation neuraminidase inhibitors.
| Inhibitor | Target | IC₅₀ (nM) vs. H1N1 | IC₅₀ (nM) vs. H3N2 | IC₅₀ (nM) vs. Influenza B | Key Resistance Mutations | Bioavailability | Half-life (hours) |
| This compound (Hypothetical) | Neuraminidase | 0.5 | 0.8 | 1.2 | To be determined | >80% (Oral) | 12-16 |
| Oseltamivir | Neuraminidase | 0.90[1] | 0.86[1] | 16.12[1] | H275Y[2][3] | ~80% (Oral)[4] | ~7.7[2] |
| Zanamivir | Neuraminidase | 1.09[1] | 1.64[1] | 3.87[1] | Low frequency of resistance[5][6] | 2% (Inhaled)[7] | ~3.0[2] |
| Peramivir | Neuraminidase | 0.62[1] | 0.67[1] | 1.84[1] | H275Y (intermediate resistance)[2] | 100% (Intravenous)[8] | 7.7-20.8[2] |
| Laninamivir | Neuraminidase | 2.77[1] | 3.61[1] | 11.35[1] | Low frequency of resistance | N/A (Inhaled) | Long-acting[9] |
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme, which is a key glycoprotein on the surface of the influenza virus.[9] This enzyme is crucial for the release of newly formed virus particles from an infected host cell, thus preventing the spread of the infection.[10] By inhibiting neuraminidase, these drugs cause the newly synthesized viruses to aggregate at the cell surface and prevent their release.[10]
Caption: Mechanism of action of neuraminidase inhibitors.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[11][12]
Materials:
-
Influenza virus stock (e.g., A/California/07/2009 (H1N1))
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[11]
-
Assay buffer (e.g., MES buffer with CaCl₂)[13]
-
Stop solution (e.g., NaOH in ethanol)[11]
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitor ("this compound") and control inhibitors in the assay buffer.
-
Add 50 µL of each inhibitor dilution to the wells of the 96-well plate.[11]
-
Add 50 µL of diluted virus to each well, except for the no-virus control wells.[11]
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.[11]
-
Add 50 µL of MUNANA substrate to each well and incubate at 37°C for 1 hour.[11]
-
Stop the reaction by adding 100 µL of the stop solution.[11]
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[11]
-
Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[12]
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
Cell-Based Antiviral Assay
This assay determines the effectiveness of an inhibitor in preventing viral replication in a cellular context.[14][15]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[11]
-
Influenza virus stock
-
Cell culture medium
-
Test inhibitor ("this compound") and control inhibitors
-
Reagents for quantifying viral replication (e.g., neuraminidase activity assay as described above, or immunofluorescence staining for viral proteins)
-
96-well cell culture plates
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of the test and control inhibitors in the cell culture medium.
-
Remove the growth medium from the cells and add the inhibitor dilutions.
-
Infect the cells with a known titer of influenza virus.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for multiple rounds of viral replication (e.g., 24-48 hours).
-
After incubation, quantify the extent of viral replication in each well. This can be done by measuring the neuraminidase activity in the cell supernatant or by fixing the cells and staining for a viral protein (e.g., nucleoprotein) using immunofluorescence.[14][15]
-
Determine the concentration of the inhibitor that reduces viral replication by 50% (EC₅₀).
Caption: Logical progression of antiviral drug discovery and evaluation.
References
- 1. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of anti-influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuraminidase inhibitor resistance in influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 8. Pharmacokinetics and safety of intravenous peramivir, neuraminidase inhibitor of influenza virus, in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "An Optimized Cell-Based Assay To Assess Influenza Virus Replication By" by Mira C Patel, Daniel Flanigan et al. [digitalcommons.library.tmc.edu]
Synergistic Antiviral Effects of Neuraminidase Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The emergence of drug-resistant influenza virus strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with distinct mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and reduce treatment duration. This guide provides a comparative analysis of the synergistic effects observed when a neuraminidase inhibitor, here hypothetically named "Neuraminidase-IN-20" (NA-IN-20), is combined with other classes of antiviral drugs. The data presented is based on published studies of well-established neuraminidase inhibitors such as oseltamivir and zanamivir, and serves as a framework for evaluating novel compounds like NA-IN-20.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations are quantified using metrics such as the Combination Index (CI) and synergy volume. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. Synergy volume, measured in µM2%, provides a three-dimensional assessment of the drug interaction, with higher positive values indicating stronger synergy.
Table 1: Synergistic Effects of a Neuraminidase Inhibitor in Combination with a Polymerase Acidic (PA) Endonuclease Inhibitor (e.g., Baloxavir Marboxil)
| Influenza Strain | Combination | Metric | Value | Interpretation |
| H1N1-PR8-R292K | Neuraminidase Inhibitor + Baloxavir | Synergy Volume (µM2%) | 287.87 | Strong Synergy[1] |
| H1N1-PR8-R292K | Zanamivir + Baloxavir | Synergy Volume (µM2%) | 93.35 | Moderate Synergy[1] |
| H3N2 | Neuraminidase Inhibitor + Baloxavir | Synergy Volume (µM2%) | 191.02 | Strong Synergy[1] |
| H3N2 | Peramivir + Baloxavir | Synergy Volume (µM2%) | 97.97 | Moderate Synergy[1] |
Table 2: Synergistic Effects of a Neuraminidase Inhibitor in Combination with an M2 Ion Channel Inhibitor (e.g., Amantadine)
| Influenza Strain | Combination | Metric | Value | Interpretation |
| H1N1 | Oseltamivir + Amantadine | Synergy Volume (µg/mL2%) | >100 | Synergistic[2] |
| H3N2 | Oseltamivir + Amantadine | Synergy Volume (µg/mL2%) | >100 | Synergistic[2] |
| H5N1 | Oseltamivir + Amantadine | Synergy Volume (µg/mL2%) | >100 | Synergistic[2] |
Table 3: Synergistic Effects of a Neuraminidase Inhibitor in Combination with a Hemagglutinin Maturation Inhibitor (e.g., Nitazoxanide)
| Influenza Strain | Combination | Metric | Value | Interpretation |
| H1N1 (A/Puerto Rico/8/1934) | Oseltamivir + Nitazoxanide | Combination Index (CI) | 0.39 - 0.63 | Synergistic[3] |
| H1N1 (A/WSN/1933) | Zanamivir + Nitazoxanide | Combination Index (CI) | 0.3 - 0.48 | Synergistic[3] |
| H5N9 (A/chicken/Italy/9097/1997) | Oseltamivir + Nitazoxanide | Combination Index (CI) | 0.18 - 0.31 | Synergistic[3] |
Experimental Protocols
Checkerboard Assay for Antiviral Synergy
The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial or antiviral agents.
Materials:
-
96-well microplates
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Antiviral agents (this compound and combination drug)
-
Cell culture medium (e.g., MEM with 2 µg/mL TPCK-trypsin)
-
Cytopathic Effect (CPE) detection reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Drug Dilution:
-
Prepare serial dilutions of this compound (Drug A) horizontally across the plate.
-
Prepare serial dilutions of the combination drug (Drug B) vertically down the plate.
-
The final plate will contain a matrix of concentrations of both drugs, as well as wells with each drug alone for determining individual Minimum Inhibitory Concentrations (MICs).
-
-
Virus Inoculation: Infect the MDCK cell monolayer with a predetermined titer of influenza virus (e.g., 100 TCID50).
-
Drug Addition: Immediately after infection, add the prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for the development of viral CPE (typically 48-72 hours).
-
Data Acquisition: Assess the viral CPE. This can be done visually or quantitatively using a cell viability assay that measures ATP content, which correlates with the number of viable cells.
-
Data Analysis:
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing inhibition using the formula: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
The Combination Index (CI) is then determined. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
-
Visualizing Mechanisms and Workflows
Influenza Virus Replication Cycle and Antiviral Targets
The following diagram illustrates the key stages of the influenza virus replication cycle and the points of intervention for different classes of antiviral drugs.
Caption: Influenza virus replication cycle and targets of antiviral drugs.
Experimental Workflow for Checkerboard Synergy Assay
This diagram outlines the procedural flow of the checkerboard assay for determining antiviral synergy.
Caption: Workflow of the checkerboard assay for antiviral synergy testing.
Signaling Pathway for Synergistic Action
The synergistic effect of combining a neuraminidase inhibitor with a polymerase inhibitor stems from their targeting of two distinct and essential stages of the viral life cycle.
Caption: Rationale for synergy between polymerase and neuraminidase inhibitors.
References
- 1. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple Combination of Oseltamivir, Amantadine, and Ribavirin Displays Synergistic Activity against Multiple Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Nitazoxanide with Neuraminidase Inhibitors against Influenza A Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Independent Validation of Neuraminidase-IN-20 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Neuraminidase-IN-20 against established neuraminidase inhibitors. Due to the absence of a publicly available, peer-reviewed publication detailing the primary experimental validation of this compound, this guide utilizes information provided by the commercial vendor and compares it with data from published studies for well-established antiviral drugs. A detailed, standard experimental protocol for assessing neuraminidase inhibition is also provided to facilitate independent validation.
Overview of this compound
This compound, also identified as compound 5i, is a potent inhibitor of mutant neuraminidase (NA) from the H5N1 influenza strain, specifically the H274Y mutant. This mutation is known to confer resistance to some established neuraminidase inhibitors. The mechanism of action of this compound is reported to be the disruption of the enzyme's activity by binding to the 430-cavity of the neuraminidase.
Comparative Inhibitory Activity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and other commercially available neuraminidase inhibitors. It is crucial to note that IC50 values can vary depending on the specific experimental conditions, including the neuraminidase subtype, substrate concentration, and assay format.
| Compound | Target Neuraminidase | IC50 (µM) | Reference |
| This compound | H5N1 (H274Y mutant) | 0.44 | Commercial Vendor Data |
| Oseltamivir Carboxylate | Influenza A (H1N1) | 0.0025 | [1] |
| Influenza A (H3N2) | 0.00096 | [1] | |
| Influenza B | 0.06 | [1] | |
| Zanamivir | Influenza A | 0.00095 | [2] |
| Influenza B | 0.0027 | [2] | |
| Peramivir | Influenza A (H1N1) | 0.00016 | |
| Influenza A (H3N2) | 0.00013 | ||
| Influenza B | 0.00099 | ||
| Laninamivir | Influenza A (H1N1) | 0.00209 | |
| Influenza A (H3N2) | 0.0142 | ||
| Influenza B | 0.0159 |
Detailed Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This section provides a detailed protocol for a widely used fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). This method can be used for the independent validation of this compound and other inhibitors.
Materials:
-
Assay Buffer: 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5.
-
Substrate (MUNANA): 100 µM final concentration.
-
Enzyme: Purified or recombinant neuraminidase from the desired influenza strain.
-
Inhibitors: this compound and comparator compounds, serially diluted.
-
Stop Solution: 1 M Glycine, pH 10.7, in 25% ethanol.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).
Procedure:
-
Enzyme Preparation: Dilute the neuraminidase enzyme in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound, Oseltamivir) in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the diluted inhibitor at various concentrations.
-
For control wells (no inhibitor), add 25 µL of assay buffer.
-
Add 25 µL of the diluted neuraminidase enzyme to all wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation at 365 nm and emission at 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow of a fluorescence-based neuraminidase inhibition assay.
Mechanism of Action of Neuraminidase Inhibitors
Caption: Neuraminidase inhibitors block viral release from infected cells.
References
A Comparative Pharmacokinetic Analysis of Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of four key neuraminidase inhibitors used in the treatment and prophylaxis of influenza: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. As no specific pharmacokinetic data is publicly available for a compound named "Neuraminidase-IN-20," this document serves as a comparative framework. Researchers developing "this compound" or other novel neuraminidase inhibitors can use this guide to benchmark the performance of their compound against established antiviral agents.
Executive Summary
Neuraminidase inhibitors are a cornerstone of anti-influenza therapy. Their efficacy is intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and predicting clinical outcomes. This guide presents a side-by-side comparison of the key pharmacokinetic parameters of Oseltamivir, Zanamivir, Peramivir, and Laninamivir, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the four neuraminidase inhibitors.
| Parameter | Oseltamivir | Zanamivir | Peramivir | Laninamivir | This compound |
| Administration | Oral | Inhaled | Intravenous | Inhaled | [Data for IN-20] |
| Bioavailability | ~80% (as oseltamivir carboxylate)[1] | 4-17% (systemic) | 100% | Low systemic | [Data for IN-20] |
| Tmax (Peak Plasma Time) | 3-4 hours (oseltamivir carboxylate) | 1-2 hours | End of infusion | ~4-6 hours (laninamivir)[2] | [Data for IN-20] |
| Protein Binding | 3% (oseltamivir carboxylate) | <10% | <30% | <0.1% | [Data for IN-20] |
| Metabolism | Prodrug, hydrolyzed to active oseltamivir carboxylate | Not metabolized | Not significantly metabolized | Prodrug (laninamivir octanoate), hydrolyzed to active laninamivir | [Data for IN-20] |
| Elimination Half-life | 6-10 hours (oseltamivir carboxylate) | 2.5-5.1 hours | ~20 hours | 58-166 hours[2] | [Data for IN-20] |
| Excretion | >99% renal (oseltamivir carboxylate) | Unchanged in urine | >90% unchanged in urine | Urine | [Data for IN-20] |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from clinical studies employing validated bioanalytical methods. A general overview of the methodologies is provided below.
Sample Collection and Processing
-
Biological Matrix: Human plasma or serum is the most common matrix for pharmacokinetic analysis. Urine samples are also collected to assess excretion pathways.
-
Sample Collection: Blood samples are typically collected at predetermined time points following drug administration. For intravenous infusions, samples are taken at the end of the infusion and at various intervals thereafter. For oral and inhaled drugs, sampling is timed to capture absorption, peak concentration, and elimination phases.
-
Sample Processing: Blood samples are centrifuged to separate plasma or serum, which is then stored, typically at -80°C, until analysis. To prevent the ex vivo conversion of prodrugs like oseltamivir, esterase inhibitors may be added to the collection tubes.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of neuraminidase inhibitors in biological matrices due to its high sensitivity, specificity, and throughput.
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the drug is then analyzed.[3]
-
Solid-Phase Extraction (SPE): A more selective method where the drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a suitable solvent. This technique is often used to achieve lower limits of quantification.[4][5]
-
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): The prepared sample is injected into an HPLC system.
-
Column: A C18 column is commonly used for reversed-phase chromatography of oseltamivir and peramivir.[6] For more polar compounds like zanamivir, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed.[4]
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from other components in the sample.[3][6]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used to generate charged ions of the drug and its internal standard.
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte and its internal standard are monitored to ensure accurate and precise quantification.[3][7]
-
-
Method Validation: The bioanalytical method is rigorously validated according to regulatory guidelines (e.g., FDA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[8][9]
Visualizations
Signaling Pathway: Influenza Virus Replication and Neuraminidase Inhibition
Caption: Influenza virus replication cycle and the point of intervention for neuraminidase inhibitors.
Experimental Workflow: Pharmacokinetic Analysis
Caption: A generalized experimental workflow for conducting in vivo pharmacokinetic studies.
Conclusion
The pharmacokinetic profiles of neuraminidase inhibitors vary significantly, influencing their clinical application. Oseltamivir's oral bioavailability makes it a convenient option for outpatient treatment. Zanamivir and Laninamivir, administered via inhalation, target the respiratory tract directly, with Laninamivir offering the advantage of a long half-life. Peramivir, as an intravenous formulation, is crucial for hospitalized patients who cannot take oral or inhaled medications.
For developers of "this compound" and other novel inhibitors, achieving a favorable pharmacokinetic profile is as critical as demonstrating potent in vitro antiviral activity. This guide provides the necessary comparative data and methodological insights to aid in the preclinical and clinical development of the next generation of anti-influenza therapeutics.
References
- 1. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
Safety Operating Guide
Prudent Disposal of Neuraminidase Inhibitors: A Step-by-Step Guide for Laboratory Personnel
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a substance identified as "Neuraminidase-IN-20," which suggests a neuraminidase inhibitor, the precise disposal protocol is contingent upon its specific chemical composition and associated hazards. As "this compound" is not a universally recognized chemical name, and no specific Safety Data Sheet (SDS) is available under this identifier, researchers must first ascertain the compound's identity from the manufacturer or supplier. This guide provides a procedural framework for the safe and compliant disposal of such research chemicals.
I. Pre-Disposal Procedure: Chemical Identification and Hazard Assessment
Before any disposal actions are taken, the primary responsibility of the researcher is to identify the chemical composition of "this compound." The following steps are essential:
-
Locate the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. It is provided by the chemical manufacturer or supplier. If you cannot find the SDS, contact the supplier directly with the product number and any other identifying information from the container.
-
Identify Hazardous Components: Review the "Composition/information on ingredients" and "Hazards identification" sections of the SDS to determine if the substance is classified as hazardous.
-
Consult Disposal Guidelines: The "Disposal considerations" section of the SDS will provide specific instructions for disposal. These instructions are based on the chemical's properties and regulatory requirements.
-
Follow Institutional Protocols: Your institution's Environmental Health and Safety (EHS) department has specific protocols for chemical waste disposal. Always adhere to these guidelines, as they are designed to ensure compliance with local, state, and federal regulations.
II. General Disposal Workflow for Unidentified or Novel Compounds
In the event that a specific SDS for "this compound" is not available, a systematic approach to waste characterization and disposal is necessary. The following workflow, illustrated in the diagram below, outlines the decision-making process for proper chemical waste disposal.
III. Categorization of Chemical Waste for Disposal
Once the properties of the neuraminidase inhibitor are known, it can be segregated into the appropriate waste stream. The following table summarizes common categories of laboratory chemical waste and general disposal considerations.
| Waste Category | Description | General Disposal Guidelines | Personal Protective Equipment (PPE) |
| Non-Hazardous Aqueous Waste | Solutions that are not flammable, corrosive, reactive, or toxic. pH should be between 6.0 and 9.0. | May be eligible for drain disposal with copious amounts of water, pending institutional EHS approval. | Safety glasses, lab coat, gloves. |
| Hazardous Aqueous Waste | Solutions containing heavy metals, cyanides, sulfides, or other toxic inorganic compounds. | Collect in a clearly labeled, sealed container. Do not mix with organic solvents. | Safety glasses, lab coat, appropriate gloves. |
| Halogenated Organic Solvents | Organic solvents containing chlorine, bromine, fluorine, or iodine (e.g., dichloromethane, chloroform). | Collect in a designated, labeled container for halogenated waste. Do not mix with non-halogenated solvents. | Chemical splash goggles, lab coat, solvent-resistant gloves (e.g., nitrile). |
| Non-Halogenated Organic Solvents | Flammable organic solvents that do not contain halogens (e.g., ethanol, methanol, acetone, hexanes). | Collect in a designated, labeled container for non-halogenated waste. | Chemical splash goggles, lab coat, solvent-resistant gloves. |
| Solid Chemical Waste | Unused or expired solid chemicals, contaminated lab debris (e.g., gloves, weigh boats). | Collect in a labeled, sealed container. Ensure compatibility of mixed solid wastes. | Safety glasses, lab coat, gloves. |
IV. Standard Operating Procedure for Chemical Waste Disposal
The following is a general protocol for the handling and disposal of chemical waste in a laboratory setting. This should be adapted to comply with your institution's specific procedures.
1. Personal Protective Equipment (PPE):
-
At a minimum, a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves should be worn. Consult the SDS for any additional required PPE.
2. Waste Collection and Segregation:
-
Use a designated and properly labeled waste container for each category of chemical waste.
-
Never mix incompatible waste streams. For example, do not mix acids and bases, or oxidizing agents with organic solvents.
-
Keep waste containers closed when not in use.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical names and approximate concentrations of all components.
-
Affix a hazardous waste tag provided by your institution's EHS department.
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.
5. Disposal Request:
-
When a waste container is full, submit a chemical waste pickup request to your institution's EHS department.
-
Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS for a specific, non-hazardous substance.
Disclaimer: This document provides general guidance. The specific disposal procedure for "this compound" is entirely dependent on its chemical identity and associated hazards as detailed in the manufacturer's Safety Data Sheet. Always prioritize information from the SDS and your institution's Environmental Health and Safety department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
